Azido-PEG7-amine
Description
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N4O7/c17-1-3-21-5-7-23-9-11-25-13-15-27-16-14-26-12-10-24-8-6-22-4-2-19-20-18/h1-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKXLNRXAFTBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333154-77-0 | |
| Record name | alpha-Amino-omega-azido octa(ethylene glycol) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Azido-PEG7-amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG7-amine is a heterobifunctional linker molecule that has gained significant traction in the fields of bioconjugation, drug delivery, and materials science. Its unique structure, featuring a terminal azide group and a primary amine, connected by a seven-unit polyethylene glycol (PEG) spacer, allows for precise and efficient coupling of diverse molecular entities. This guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its application, and visualizations of relevant workflows.
Core Properties of this compound
This compound is a well-characterized molecule with consistent properties across various suppliers. The following tables summarize its key quantitative data.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₄N₄O₇ | [1][2] |
| Molecular Weight | 394.46 g/mol | [2] |
| CAS Number | 1333154-77-0 | [1] |
| Appearance | Colorless to light yellow liquid or solid/viscous liquid | |
| Purity | ≥90% to >98% | |
| Spacer Arm Length | 28.8 Å (25 atoms) |
Solubility and Storage
| Property | Details | Source(s) |
| Solubility | Soluble in DMSO (10 mg/mL), PBS (pH 7.2, 1 mg/mL), Methylene chloride, Acetonitrile, DMAC | |
| Storage Conditions | -20°C, protect from light. Can be shipped at room temperature. | |
| Stability | Stable for at least 2 years when stored properly. |
Key Applications
The bifunctional nature of this compound makes it a versatile tool for a multitude of applications in research and drug development.
-
Bioconjugation: The primary amine can be readily coupled to carboxylic acids or activated esters on proteins, peptides, or other biomolecules. The azide group can then be used for subsequent "click" chemistry reactions.
-
"Click" Chemistry: The azide functionality allows for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This is a cornerstone for creating complex bioconjugates.
-
Antibody-Drug Conjugates (ADCs): this compound serves as a non-cleavable linker to attach cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells.
-
PROTACs: It is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins.
-
Surface Modification: The amine or azide group can be used to functionalize surfaces, such as nanoparticles or microarrays, to attach biomolecules for diagnostic or cell culture applications.
-
Drug Delivery: The PEG spacer enhances the solubility and pharmacokinetic properties of conjugated drugs, potentially increasing their circulation time and reducing immunogenicity.
Experimental Protocols
The following are detailed methodologies for common experiments involving this compound.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the steps for conjugating an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)
-
DMSO or other suitable organic solvent
Procedure:
-
Reactant Preparation:
-
Dissolve this compound in TBS or PBS to a final concentration of 10 mM.
-
Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound solution and the alkyne-functionalized molecule solution. A 1.2 to 2-fold molar excess of one reactant is often used to drive the reaction to completion.
-
Add the CuSO₄ solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Reaction Incubation:
-
Vortex the reaction mixture gently.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
The resulting triazole-linked conjugate can be purified using standard techniques such as dialysis, size exclusion chromatography, or HPLC.
-
Protocol 2: Amine Coupling of this compound to a Carboxylic Acid-Containing Molecule
This protocol describes the activation of a carboxylic acid with EDC and NHS for subsequent reaction with the primary amine of this compound.
Materials:
-
This compound
-
Carboxylic acid-containing molecule (e.g., a protein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in MES buffer (pH 5.5-6.0).
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the solution.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Dissolve this compound in PBS (pH 7.4).
-
Add the this compound solution to the activated carboxylic acid solution. A 10 to 50-fold molar excess of the this compound is typically used.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of 20-50 mM.
-
Purify the resulting conjugate by dialysis against PBS or by using size exclusion chromatography to remove unreacted this compound and byproducts.
-
Visualizations
The following diagrams illustrate key experimental workflows involving this compound.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Amine Coupling via EDC/NHS Chemistry.
References
An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG7-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG7-amine, a heterobifunctional linker critical in the fields of bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). The methodologies outlined below are based on established chemical principles for polyethylene glycol (PEG) modification.
Introduction
This compound is a valuable chemical tool featuring a terminal azide group and a terminal primary amine, separated by a seven-unit polyethylene glycol spacer. The azide group facilitates "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific conjugation to alkyne-containing molecules. The primary amine group can be readily coupled to carboxylic acids, activated esters, or other electrophilic groups. This dual functionality makes this compound an ideal linker for tethering biomolecules to drugs, imaging agents, or other molecules of interest. The hydrophilic PEG chain enhances the solubility and bioavailability of the resulting conjugates.
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with a commercially available heptaethylene glycol derivative. A common and effective strategy involves the selective protection of one hydroxyl group, functionalization of the other hydroxyl group to an azide, and subsequent deprotection and conversion of the protected hydroxyl group to an amine.
A plausible and detailed synthetic route, adapted from established procedures for similar short-chain amino-azido PEG compounds, is outlined below. This process begins with heptaethylene glycol and proceeds through tosylation, azidation, a second tosylation, and finally, amination.
Experimental Protocol: A Four-Step Synthesis
Step 1: Monotosylation of Heptaethylene Glycol
This initial step selectively activates one of the terminal hydroxyl groups of heptaethylene glycol, preparing it for nucleophilic substitution.
-
Materials:
-
Heptaethylene glycol
-
Toluene
-
Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve heptaethylene glycol (1 equivalent) in toluene and remove water by azeotropic distillation.
-
Cool the residue to 0 °C and dissolve in a minimal amount of anhydrous pyridine.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in pyridine to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 4 hours, then at room temperature overnight.
-
Quench the reaction by adding cold water.
-
Extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the monotosylated product.
-
Step 2: Azidation of Mono-tosyl-heptaethylene Glycol
The tosyl group is displaced by an azide nucleophile to introduce the azide functionality.
-
Materials:
-
Mono-tosyl-heptaethylene glycol
-
Dimethylformamide (DMF)
-
Sodium azide (NaN₃)
-
Deionized water
-
Diethyl ether
-
-
Procedure:
-
Dissolve the mono-tosylated PEG from Step 1 in anhydrous DMF.
-
Add sodium azide (3 equivalents) to the solution.
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Cool the mixture to room temperature and pour it into cold deionized water.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with deionized water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the azido-PEG7-alcohol.
-
Step 3: Tosylation of Azido-PEG7-alcohol
The remaining terminal hydroxyl group is activated for the subsequent amination step.
-
Materials:
-
Azido-PEG7-alcohol
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the azido-PEG7-alcohol from Step 2 in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 equivalents).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in DCM.
-
Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Azido-PEG7-tosylate.
-
Step 4: Amination of Azido-PEG7-tosylate
The final step involves the displacement of the tosyl group with an amine source.
-
Materials:
-
Azido-PEG7-tosylate
-
Concentrated aqueous ammonia
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Deionized water
-
-
Procedure:
-
Dissolve the Azido-PEG7-tosylate from Step 3 in a mixture of THF and concentrated aqueous ammonia.
-
Stir the reaction mixture in a sealed vessel at room temperature for 48-72 hours.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification of this compound
Purification of the final product is crucial to remove any unreacted starting materials, by-products, and residual solvents. A combination of extraction and chromatographic techniques is typically employed.
Experimental Protocol: Purification
-
Materials:
-
Crude this compound
-
Silica gel for column chromatography
-
Solvent system (e.g., Dichloromethane/Methanol/Ammonium hydroxide gradient)
-
Thin Layer Chromatography (TLC) plates and developing system
-
-
Procedure:
-
Liquid-Liquid Extraction: Perform an initial purification by dissolving the crude product in dichloromethane and washing with deionized water to remove water-soluble impurities.
-
Column Chromatography: a. Prepare a silica gel column equilibrated with a non-polar solvent (e.g., 100% Dichloromethane). b. Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column. c. Elute the column with a gradient of increasing polarity, for example, from 100% Dichloromethane to a mixture of Dichloromethane, Methanol, and a small amount of Ammonium hydroxide (e.g., 90:9:1) to ensure the amine is deprotonated and elutes properly. d. Monitor the fractions by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., ninhydrin for the amine and iodine for the PEG chain). e. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₃₄N₄O₇ |
| Molecular Weight | 394.47 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in water, DCM, DMF, DMSO |
Table 2: Typical Reaction Parameters and Expected Yields
| Reaction Step | Key Reagents | Solvent | Temperature | Duration | Typical Yield |
| Monotosylation | Heptaethylene glycol, TsCl | Pyridine | 0 °C to RT | 16-24 h | 85-95% |
| Azidation | Mono-tosyl-PEG, NaN₃ | DMF | 80 °C | 12-16 h | >90% |
| Tosylation | Azido-PEG-OH, TsCl | DCM | 0 °C to RT | 16-24 h | 85-95% |
| Amination | Azido-PEG-OTs, NH₃(aq) | THF | RT | 48-72 h | 60-80% |
Visualizations
The following diagrams illustrate the synthetic pathway and the purification workflow for this compound.
Caption: Synthetic pathway for this compound.
Structure and chemical formula of Azido-PEG7-amine
An In-depth Technical Guide to Azido-PEG7-amine
This technical guide provides a comprehensive overview of this compound, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. The document details its structure, chemical properties, and common applications, with a focus on its role in bioconjugation and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and Formula
This compound is a hydrophilic polyethylene glycol (PEG) linker containing a terminal azide (-N₃) group and a primary amine (-NH₂) group at opposite ends of a seven-unit ethylene glycol chain.
Chemical Formula: C₁₆H₃₄N₄O₇[1]
IUPAC Name: 2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine[1]
Synonyms: Amino-PEG8-azide, 23-azido-3,6,9,12,15,18,21-heptaoxatricosan-1-amine[1][2]
Structure:
N₃-CH₂-CH₂-(O-CH₂-CH₂)₇-NH₂
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing essential data for its application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 394.46 g/mol | [1] |
| CAS Number | 1333154-77-0 | |
| Appearance | Light yellow to yellow liquid | |
| Purity | > 95% | |
| PEG Spacer Length | 25 atoms, 28.8 Å |
Applications in Bioconjugation and Drug Development
This compound serves as a versatile crosslinking reagent due to its terminal functional groups that can participate in distinct, orthogonal ligation chemistries. The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates.
Key Applications:
-
Antibody-Drug Conjugates (ADCs): It is used as a non-cleavable linker to attach cytotoxic drugs to antibodies, ensuring targeted delivery to cancer cells.
-
PROTACs: This linker connects a target protein-binding ligand to an E3 ubiquitin ligase ligand, facilitating the targeted degradation of pathogenic proteins.
-
Click Chemistry: The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions, enabling efficient and specific conjugation to alkyne-modified molecules.
-
Surface Modification: The amine and azide functionalities allow for the functionalization of surfaces for various biomedical and research applications.
-
Hydrogel Formation: It can be used as a crosslinker in the formation of PEG-based hydrogels for drug delivery and tissue engineering.
The following diagram illustrates a general workflow for conjugating a protein to a molecule of interest using this compound.
Experimental Protocols
While specific synthesis and purification protocols for commercial linkers are often proprietary, the following sections provide detailed methodologies for the common analytical techniques used for characterization and a general protocol for a typical bioconjugation application.
Characterization Methods
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:
-
Objective: To confirm the chemical structure and purity of the molecule.
-
Methodology: A sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H-NMR spectrum is recorded on a spectrometer (e.g., 300 or 600 MHz).
-
Expected Signals: The spectrum should show characteristic peaks corresponding to the protons in the PEG backbone (typically a large singlet around 3.6 ppm), as well as distinct signals for the methylene groups adjacent to the amine and azide functionalities. For example, the protons on the carbon next to the azide group (CH₂-N₃) would appear at a different chemical shift (e.g., ~3.4 ppm) compared to those next to the amine group (CH₂-NH₂) (~2.8 ppm).
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
-
Objective: To assess the purity of the compound and confirm its molecular weight.
-
Methodology: Reversed-phase HPLC is commonly used. A solution of the compound is injected onto a C18 column. A gradient of two mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used for elution. The eluent is directed to a mass spectrometer for detection.
-
Data Analysis: The HPLC chromatogram will indicate the purity by showing a major peak with minor impurity peaks. The mass spectrum will show the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, which should correspond to the calculated molecular weight (394.46 g/mol ).
General Protocol for Peptide Labeling with Azido-PEG-NHS Ester
This protocol describes the first step in the workflow diagram: labeling a peptide or protein with an azide group using an NHS-ester derivative of an Azido-PEG linker. Note that this compound must first be activated to an NHS ester for this reaction.
Materials:
-
Peptide/Protein with a primary amine group.
-
Azido-PEG-NHS Ester (dissolved in anhydrous DMSO or DMF immediately before use).
-
Reaction Buffer: Amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0.
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., size-exclusion chromatography or dialysis).
Procedure:
-
Preparation of Peptide/Protein: Dissolve the peptide or protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Preparation of Linker: Immediately before use, dissolve the Azido-PEG-NHS ester in DMSO or DMF to a concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG-NHS ester solution to the peptide/protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: (Optional) Add quenching buffer to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Remove the excess, unreacted linker and byproducts from the labeled peptide/protein using dialysis or a desalting column.
-
Verification: Confirm successful conjugation using HPLC-MS or MALDI-TOF mass spectrometry, looking for an increase in mass corresponding to the mass of the Azido-PEG linker.
The resulting azide-functionalized peptide is now ready for subsequent "click" chemistry conjugation to an alkyne-containing molecule.
References
An In-depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional Poly(ethylene glycol) (PEG) linkers are versatile molecular tools that have become indispensable in the fields of bioconjugation, drug delivery, and diagnostics.[1] These linkers consist of a polyethylene glycol chain with two different reactive functional groups at either end, allowing for the covalent linkage of two distinct molecular entities.[1][2] This unique characteristic enables the precise construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), where a targeting molecule like an antibody is linked to a therapeutic payload.[2][3]
The PEG component of the linker imparts several advantageous properties to the resulting conjugate, including increased hydrophilicity, improved stability, and reduced immunogenicity. By creating a hydration shell around the conjugated molecule, PEG linkers can "shield" it from enzymatic degradation and recognition by the immune system, thereby prolonging its circulation half-life. The length of the PEG chain can be tailored to optimize the pharmacokinetic and pharmacodynamic properties of the bioconjugate.
This technical guide provides a comprehensive overview of heterobifunctional PEG linkers, covering their fundamental properties, common chemistries, and applications. It also includes detailed experimental protocols for common conjugation reactions and purification strategies, as well as quantitative data to aid in the design and execution of bioconjugation experiments.
Core Concepts of Heterobifunctional PEG Linkers
The utility of heterobifunctional PEG linkers stems from their modular design, which allows for the independent and specific reaction of each terminal functional group. This enables a stepwise conjugation strategy, where the linker is first reacted with one molecule and then the resulting intermediate is purified before reacting with the second molecule. This controlled approach minimizes the formation of undesirable homodimers and other side products.
Structural Characteristics
A typical heterobifunctional PEG linker has the general structure: X–(CH₂CH₂O)n–Y , where:
-
X and Y are two different reactive functional groups.
-
(CH₂CH₂O)n is the polyethylene glycol chain, where 'n' represents the number of repeating ethylene oxide units.
The choice of functional groups (X and Y) is dictated by the available reactive sites on the molecules to be conjugated (e.g., primary amines, thiols, carboxyl groups). The length of the PEG chain (n) is a critical parameter that influences the solubility, stability, and steric hindrance of the final conjugate.
Monodisperse vs. Polydisperse PEG Linkers
PEG linkers can be either monodisperse or polydisperse.
-
Monodisperse PEGs consist of a single, defined number of ethylene glycol units, resulting in a precise molecular weight. This uniformity is highly advantageous in the development of therapeutic bioconjugates, as it leads to a homogeneous product with consistent properties.
-
Polydisperse PEGs are a mixture of polymers with a range of molecular weights, characterized by an average molecular weight. While suitable for some applications, the heterogeneity of polydisperse PEGs can lead to variability in the final conjugate.
Common Chemistries of Heterobifunctional PEG Linkers
The versatility of heterobifunctional PEG linkers is derived from the wide array of available reactive functional groups. The selection of the appropriate chemistry depends on the functional groups present on the target molecules and the desired stability of the resulting linkage.
Amine-Reactive Chemistries
Primary amines (-NH₂) are abundant in proteins, found at the N-terminus and on the side chain of lysine residues. This makes them a common target for bioconjugation.
-
N-Hydroxysuccinimide (NHS) Esters: NHS esters react with primary amines at a pH of 7-9 to form stable amide bonds. This is one of the most common and well-established methods for protein modification.
Thiol-Reactive Chemistries
Thiols (-SH) are found in the side chains of cysteine residues. Cysteine residues are less abundant than lysine residues, allowing for more site-specific conjugation.
-
Maleimides: Maleimides react specifically with thiol groups at a pH of 6.5-7.5 to form a stable thioether bond. This reaction is highly efficient and specific.
Bioorthogonal Chemistries ("Click Chemistry")
Bioorthogonal reactions occur with high efficiency and selectivity in biological systems without interfering with native biochemical processes.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click chemistry reaction. A dibenzocyclooctyne (DBCO) group reacts with an azide group to form a stable triazole linkage. This reaction is very fast and can be performed under mild, physiological conditions.
Quantitative Data on Heterobifunctional PEG Linkers
The selection of a heterobifunctional PEG linker is a critical step in the design of a bioconjugate. The following tables summarize key quantitative data for some commonly used linkers to aid in this selection process.
| Linker | Functional Group 1 | Functional Group 2 | Molecular Weight (Da) | Spacer Arm Length (Å) |
| SM(PEG)2 | NHS Ester | Maleimide | 341.3 | 29.3 |
| SM(PEG)4 | NHS Ester | Maleimide | 429.4 | 36.7 |
| SM(PEG)6 | NHS Ester | Maleimide | 517.5 | 44.1 |
| SM(PEG)8 | NHS Ester | Maleimide | 605.6 | 51.5 |
| SM(PEG)12 | NHS Ester | Maleimide | 865.92 | 53.3 |
| SM(PEG)24 | NHS Ester | Maleimide | 1290.4 | 100.9 |
| DBCO-PEG4-NHS Ester | DBCO | NHS Ester | 649.68 | ~27.7 |
| DBCO-PEG12-NHS Ester | DBCO | NHS Ester | 1002.12 | ~56.5 |
Note: Spacer arm lengths are estimations and can vary based on the conformation of the PEG chain.
Experimental Protocols
This section provides detailed, step-by-step protocols for two of the most common bioconjugation reactions using heterobifunctional PEG linkers: NHS ester-amine coupling followed by maleimide-thiol coupling, and a strain-promoted azide-alkyne cycloaddition (SPAAC).
Protocol 1: Two-Step Conjugation using NHS-Ester-PEG-Maleimide
This protocol describes the conjugation of a protein with available primary amines (Protein-NH₂) to a molecule with a free sulfhydryl group (Molecule-SH).
Materials:
-
Protein-NH₂ in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Molecule-SH
-
NHS-Ester-PEG-Maleimide linker
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 100 mM phosphate buffer with 150 mM NaCl, pH 7.2-7.5
-
Desalting columns
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or cysteine)
Procedure:
Step 1: Reaction of NHS-Ester-PEG-Maleimide with Protein-NH₂
-
Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS-Ester-PEG-Maleimide in DMSO or DMF to a stock concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the dissolved linker to the Protein-NH₂ solution. The final concentration of the organic solvent should be kept below 10% to maintain protein stability.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.
Step 2: Reaction of Maleimide-PEG-Protein with Molecule-SH
-
Immediately add the Molecule-SH to the desalted Maleimide-PEG-Protein solution. A 1.1- to 5-fold molar excess of the sulfhydryl-containing molecule is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol can be added.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using DBCO-PEG-NHS Ester
This protocol outlines the copper-free click chemistry conjugation of an azide-containing molecule to a protein with available primary amines using a DBCO-PEG-NHS Ester linker.
Materials:
-
Protein with primary amines in an azide-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG-NHS Ester
-
Anhydrous DMSO or DMF
-
Azide-containing molecule
-
Desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
Step 1: Labeling of Protein with DBCO-PEG-NHS Ester
-
Equilibrate the vial of DBCO-PEG-NHS Ester to room temperature before opening.
-
Prepare a 10 mM stock solution of DBCO-PEG-NHS Ester in DMSO or DMF immediately before use.
-
Add a 20- to 30-fold molar excess of the DBCO-PEG-NHS Ester solution to the protein solution. The final DMSO concentration should be kept below 20%.
-
Incubate the reaction at room temperature for 60 minutes.
-
Quench the reaction by adding a small volume of 1M Tris-HCl, pH 8.0 to react with any unreacted NHS ester.
-
Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with PBS, pH 7.4.
Step 2: SPAAC Reaction with Azide-containing Molecule
-
Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended.
-
Incubate the reaction for 4-12 hours at room temperature. The reaction can also be performed at 4°C for 12-24 hours.
-
Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.
Purification and Characterization of PEGylated Conjugates
The purification and characterization of the final bioconjugate are critical steps to ensure its homogeneity, purity, and activity.
Purification Strategies
Several chromatographic techniques are commonly employed for the purification of PEGylated proteins.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is effective for removing unreacted small molecules and linkers from the larger conjugate.
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The PEGylation of a protein can shield its surface charges, altering its elution profile on an IEX column. This technique can be used to separate the native protein from the PEGylated species and, in some cases, to resolve positional isomers of the conjugate.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic drug can increase the hydrophobicity of an antibody, allowing for the separation of species with different drug-to-antibody ratios (DAR).
Characterization Methods
A combination of analytical techniques is used to characterize the final conjugate.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after conjugation.
-
HPLC-Based Methods:
-
SEC-HPLC: Used to determine the purity of the conjugate and quantify the amount of aggregation.
-
HIC-HPLC: A common method for determining the drug-to-antibody ratio (DAR) for ADCs.
-
Reversed-Phase HPLC (RP-HPLC): Can be used to assess the purity of the conjugate and, in some cases, to determine the DAR after reduction of the antibody.
-
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, confirming successful conjugation and helping to determine the DAR.
Visualizations
Signaling Pathway: HER2-Targeted Therapy
Antibody-drug conjugates are frequently designed to target cancer cells. A common target is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in some breast and gastric cancers. The following diagram illustrates the simplified HER2 signaling pathway and the mechanism of action of a HER2-targeting ADC.
Caption: HER2 signaling pathway and ADC mechanism.
Experimental Workflow: ADC Synthesis and Characterization
The following diagram outlines a typical workflow for the synthesis, purification, and characterization of an antibody-drug conjugate using a heterobifunctional PEG linker.
Caption: General workflow for ADC synthesis.
Conclusion
Heterobifunctional PEG linkers are powerful and versatile reagents that have significantly advanced the field of bioconjugation and drug development. Their unique ability to connect two different molecules with a biocompatible and property-enhancing spacer has enabled the creation of sophisticated targeted therapies, diagnostics, and other advanced biomaterials. A thorough understanding of their chemical properties, combined with robust experimental protocols for conjugation, purification, and characterization, is essential for the successful development of novel bioconjugates. This guide provides a foundational understanding and practical protocols to aid researchers in this exciting and rapidly evolving field.
References
Applications of Azide-PEG Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-functionalized polyethylene glycol (Azide-PEG) compounds have become indispensable tools in modern chemical biology, materials science, and drug development. Their unique properties, stemming from the biocompatible and hydrophilic PEG backbone and the versatile azide (-N3) terminal group, enable a wide range of applications. The azide group's ability to participate in highly specific and efficient "click chemistry" reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for the precise and stable conjugation of PEG to various molecules and surfaces.[1][2][3][4] This guide provides a comprehensive overview of the core applications of azide-PEG compounds, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate understanding and implementation in a research setting.
Core Applications of Azide-PEG Compounds
The versatility of azide-PEG derivatives has led to their widespread adoption in several key research areas:
-
Bioconjugation: The covalent attachment of PEG chains (PEGylation) to biomolecules such as proteins, peptides, and oligonucleotides is a primary application.[5] PEGylation enhances the therapeutic properties of these molecules by increasing their solubility, extending their circulation half-life, and reducing their immunogenicity. The azide functionality allows for site-specific PEGylation, which is crucial for preserving the biological activity of the conjugated molecule.
-
Drug Delivery: Azide-PEG compounds are integral to the development of advanced drug delivery systems. They are used to functionalize the surface of nanoparticles, liposomes, and micelles, creating "stealth" carriers that can evade the immune system and prolong circulation time. The azide groups on the surface of these carriers serve as handles for attaching targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cells or tissues.
-
Surface Modification: The modification of material surfaces with azide-PEG is employed to improve their biocompatibility and reduce non-specific protein adsorption. This is particularly important for medical implants, biosensors, and diagnostic devices. The azide-terminated PEG layer creates a hydrophilic and protein-repellent surface, while also providing a platform for the subsequent immobilization of bioactive molecules.
-
Hydrogel Formation: Azide-PEG derivatives are used as crosslinkers in the formation of hydrogels for tissue engineering, drug delivery, and 3D cell culture. The bioorthogonal nature of the azide-alkyne cycloaddition allows for the formation of hydrogels under mild, cell-friendly conditions.
Key "Click Chemistry" Reactions
The primary utility of azide-PEG compounds stems from their participation in two main types of bioorthogonal "click" reactions:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole ring.
Workflow for CuAAC:
Caption: General workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications involving living cells and in vivo studies.
Workflow for SPAAC:
Caption: General workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for CuAAC and SPAAC reactions involving azide-PEG linkers. These values can serve as a starting point for reaction optimization.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers
| Parameter | Typical Value/Range | Notes |
| Reactants | Azide-PEG, Alkyne-functionalized molecule | Molar ratio of azide to alkyne is typically 1:1 to 1.5:1. |
| Copper Source | CuSO₄·5H₂O, CuBr | CuSO₄ is often used with a reducing agent to generate Cu(I) in situ. |
| Reducing Agent | Sodium Ascorbate, DTT | Used to reduce Cu(II) to the active Cu(I) catalyst. |
| Ligand | TBTA, THPTA | Stabilizes the Cu(I) catalyst and improves reaction efficiency. |
| Solvent | DMSO, t-BuOH/H₂O mixture, DMF | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature to 50°C | Reactions are often performed at room temperature, but gentle heating can increase the rate. |
| Reaction Time | 30 minutes to 48 hours | Reaction completion is monitored by techniques like TLC, LC-MS, or ¹H NMR. |
| Reported Yields | >90% | CuAAC is known for its high efficiency and yields. |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with PEG Linkers
| Parameter | Typical Value/Range | Notes |
| Reactants | Azide-PEG, Cyclooctyne-functionalized molecule (e.g., DBCO, BCN) | Molar ratio of azide to cyclooctyne is often 1.5:1. |
| Solvent | PBS (pH 7.4), DMSO, DMF | The choice of solvent depends on the application and reactant solubility. |
| Temperature | 4°C to 37°C | SPAAC can be performed at physiological temperatures, making it suitable for live-cell applications. |
| Reaction Time | 1 to 24 hours | Reaction kinetics depend on the specific strained alkyne used. |
| Reported Yields | 70-95% | Yields can be slightly lower than CuAAC but are excellent for a catalyst-free reaction. |
Experimental Protocols
Protocol 1: Synthesis of Azide-Terminated PEG
This protocol describes a general two-step procedure for the synthesis of azide-terminated PEG from a hydroxyl-terminated PEG precursor.
Logical Flow of Azide-PEG Synthesis:
Caption: Logical flow for the synthesis of azide-terminated PEG.
Materials:
-
mPEG-OH (methoxy-polyethylene glycol-hydroxyl)
-
Mesyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Sodium azide (NaN₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ethanol
-
Argon or Nitrogen gas
Procedure:
-
Mesylation:
-
Dissolve mPEG-OH in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (Et₃N) to the solution, followed by the dropwise addition of mesyl chloride (MsCl).
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Wash the reaction mixture with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated PEG intermediate (mPEG-OMs).
-
-
Azidation:
-
Dissolve the dried mPEG-OMs in ethanol.
-
Add sodium azide (NaN₃) to the solution.
-
Reflux the mixture for 12-24 hours.
-
After cooling to room temperature, concentrate the solution on a rotary evaporator.
-
Dissolve the residue in CH₂Cl₂ and wash with water to remove excess sodium azide.
-
Dry the organic layer, filter, and concentrate to yield the final product, mPEG-N₃.
-
-
Purification and Characterization:
-
The crude product can be further purified by dialysis or column chromatography.
-
Characterize the final product using ¹H NMR and MALDI-TOF mass spectrometry to confirm the quantitative substitution of the terminal group.
-
Protocol 2: Functionalization of Amine-Coated Nanoparticles with Azido-PEG-NHS Ester
This protocol details the conjugation of an Azido-PEG-NHS ester to nanoparticles with primary amine groups on their surface.
Workflow for Nanoparticle Functionalization:
Caption: Workflow for functionalizing nanoparticles with Azido-PEG-NHS ester.
Materials:
-
Amine-functionalized nanoparticles
-
Azido-PEG-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching Reagent (e.g., 1 M Tris or Glycine, pH 7.5)
Procedure:
-
Nanoparticle Preparation:
-
Suspend the amine-functionalized nanoparticles in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the nanoparticles are in a buffer containing primary amines (e.g., Tris), they must be buffer-exchanged into the Reaction Buffer prior to starting.
-
-
Linker Preparation:
-
Equilibrate the vial of Azido-PEG-NHS ester to room temperature before opening to prevent moisture condensation.
-
Dissolve the linker in anhydrous DMF or DMSO immediately before use to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 20- to 50-fold molar excess of the dissolved Azido-PEG-NHS ester to the nanoparticle suspension.
-
Incubate the reaction at room temperature for 30-60 minutes with gentle stirring.
-
-
Quenching:
-
Add the Quenching Reagent to the reaction mixture to consume any unreacted NHS ester groups.
-
Incubate for an additional 15 minutes.
-
-
Purification:
-
Purify the azide-functionalized nanoparticles from excess reagents by repeated centrifugation and resuspension in a suitable buffer or by dialysis.
-
-
Characterization:
-
Confirm successful functionalization by measuring the change in hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).
-
The appearance of a characteristic azide peak around 2100 cm⁻¹ in FTIR spectroscopy can also confirm conjugation.
-
Conclusion
Azide-PEG compounds are powerful and versatile reagents that have significantly impacted various fields of scientific research. Their ability to undergo highly efficient and bioorthogonal "click" reactions provides a robust platform for the precise engineering of complex biomolecular conjugates, advanced drug delivery systems, and functionalized surfaces. The protocols and data presented in this guide offer a solid foundation for researchers to harness the potential of azide-PEG chemistry in their own investigations. As the field continues to evolve, the development of new azide-PEG architectures and applications is expected to further expand the horizons of biomedical and materials science research.
References
An In-depth Technical Guide to the Safe Handling and Application of Azido-PEG7-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG7-amine, a versatile heterobifunctional linker crucial in bioconjugation and drug development. It details essential safety and handling procedures, summarizes key chemical and physical properties, and outlines experimental protocols for its application in creating advanced bioconjugates.
Executive Summary
This compound is a polyethylene glycol (PEG) derivative featuring a terminal azide group and a primary amine, connected by a 7-unit PEG spacer. This structure allows for orthogonal reactivity, making it a valuable tool for linking molecules. The azide group readily participates in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), to form stable triazole linkages. The primary amine can be conjugated to various functional groups, most commonly carboxylic acids and their activated esters, to form stable amide bonds. Its PEG component enhances the solubility and can reduce the immunogenicity of the resulting conjugates. This guide will elaborate on the safe and effective use of this reagent in research and development settings.
Safety and Handling
GHS Hazard Classification
Based on available data, this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
Precautionary Measures and Personal Protective Equipment (PPE)
Given the hazard classifications, the following precautions are recommended:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of any aerosols or vapors.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
-
Respiratory Protection: If working outside a fume hood or with potential for aerosolization, use a NIOSH-approved respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures
-
If on Skin: Take off contaminated clothing immediately. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If Swallowed: Rinse mouth. Get medical advice/attention.[1]
Storage and Stability
-
Storage Temperature: Store at -20°C for long-term stability.[2]
-
Handling: Equilibrate the vial to room temperature before opening to prevent moisture condensation.
-
Incompatibilities: Avoid strong oxidizing agents.
-
Stability: Stable for at least two years when stored properly.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₆H₃₄N₄O₇ |
| Molecular Weight | 394.46 g/mol |
| CAS Number | 1333154-77-0 |
| Appearance | Colorless to light yellow clear liquid or solid/viscous liquid |
| Purity | Typically >90% or >98% |
| Solubility | Soluble in DMSO and DMF |
Experimental Protocols and Applications
This compound is a cornerstone reagent in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its bifunctional nature allows for the sequential or orthogonal conjugation of different molecular entities.
Amine-Reactive Labeling
The primary amine of this compound can be reacted with molecules containing carboxylic acids or, more commonly, activated esters like N-hydroxysuccinimide (NHS) esters. This reaction forms a stable amide bond.
General Protocol for Labeling a Protein with an NHS Ester:
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.
-
Reagent Preparation: Immediately before use, dissolve the NHS ester-containing molecule in an anhydrous organic solvent like DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or on ice.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.
-
Purification: Remove unreacted labeling reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of this compound can be efficiently conjugated to a terminal alkyne-containing molecule through a copper(I)-catalyzed click reaction.
General Protocol for CuAAC:
-
Reactant Preparation: Dissolve the azide-functionalized molecule (e.g., the product from the amine-reactive labeling) and the alkyne-containing molecule in a suitable solvent (e.g., a mixture of t-BuOH and water, or DMSO).
-
Catalyst Preparation: Prepare a fresh solution of a copper(I) source. This is typically done in situ by mixing a copper(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate). A copper-stabilizing ligand like THPTA or TBTA is often included to improve reaction efficiency and reduce cytotoxicity.
-
Click Reaction: Add the copper catalyst solution to the mixture of the azide and alkyne.
-
Incubation: Stir the reaction at room temperature for 30 minutes to 48 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Purification: The final conjugate can be purified by chromatography or other appropriate methods.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For biological applications where the cytotoxicity of copper is a concern, a copper-free click reaction can be employed using a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.
General Protocol for SPAAC:
-
Reactant Preparation: Dissolve the azide-functionalized molecule and the strained alkyne (e.g., DBCO-NHS ester) in a suitable solvent, such as PBS for biological molecules.
-
SPAAC Reaction: Mix the azide and strained alkyne solutions. A 1.5 to 5-fold molar excess of one reagent is often used to drive the reaction to completion.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction is typically slower than CuAAC but proceeds cleanly.
-
Purification: If necessary, purify the conjugate using methods like size-exclusion chromatography to remove any unreacted starting material.
References
The Core Mechanism of Azido-PEG7-amine in Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for Azido-PEG7-amine within the context of click chemistry. We will delve into the fundamental principles of the two primary click reactions it participates in: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide will further explore the bifunctional nature of this compound, detailing the roles of its azide, amine, and PEG spacer components. Quantitative kinetic data, detailed experimental protocols, and mechanistic diagrams are provided to equip researchers with the knowledge to effectively utilize this versatile linker in their work.
Introduction to this compound and Click Chemistry
This compound is a heterobifunctional linker molecule designed for efficient bioconjugation. It features three key components:
-
An Azide Group (-N₃): This functional group is the cornerstone of its participation in click chemistry reactions.
-
A Primary Amine Group (-NH₂): This group allows for conventional conjugation to molecules bearing amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates.
-
A Seven-Unit Polyethylene Glycol (PEG) Spacer: This hydrophilic spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[1][2]
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making them ideal for use in complex biological systems.[3][4] The azide group of this compound is a key participant in the most prominent of these reactions: the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring.[3] This guide will focus on the two most significant variations of this reaction.
The Dual Mechanisms of Action: CuAAC and SPAAC
The azide group of this compound can react with an alkyne through two distinct, powerful mechanisms:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the prototypical "click" reaction, offering a massive rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal reaction. This reaction specifically joins an azide with a terminal alkyne to exclusively form the 1,4-disubstituted triazole regioisomer.
Mechanism:
The reaction proceeds through a multi-step catalytic cycle with copper(I) as the active catalyst.
-
Formation of Copper-Acetylide: The Cu(I) catalyst coordinates with the terminal alkyne, increasing its acidity and facilitating the formation of a copper-acetylide intermediate.
-
Coordination and Cycloaddition: The azide group of this compound then coordinates to the copper center. This brings the azide and the activated alkyne into close proximity, leading to a cycloaddition that forms a six-membered copper-containing intermediate.
-
Rearrangement and Protonolysis: This intermediate rearranges, and subsequent protonolysis releases the stable 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst for the next cycle.
Due to the requirement of a copper catalyst, which can be cytotoxic, CuAAC is predominantly used for in vitro applications such as the synthesis of bioconjugates, functionalized materials, and compound libraries.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity of the copper catalyst, the SPAAC reaction was developed for applications in living systems. This reaction does not require a metal catalyst. Instead, it utilizes a strained cyclooctyne (e.g., DBCO, BCN) as the alkyne partner.
Mechanism:
The driving force for SPAAC is the high ring strain (~18 kcal/mol) of the cyclooctyne. This strain significantly lowers the activation energy of the cycloaddition.
-
1,3-Dipolar Cycloaddition: The azide group of this compound acts as a 1,3-dipole that reacts directly with the strained alkyne in a concerted [3+2] cycloaddition mechanism.
-
Triazole Formation: This reaction proceeds rapidly under physiological conditions to form a stable triazole linkage. Unlike CuAAC, SPAAC often produces a mixture of regioisomers, though this is not typically a concern for most bioconjugation applications.
The bioorthogonal nature of the azide and cyclooctyne groups, meaning they do not react with native biological functionalities, makes SPAAC an invaluable tool for live-cell imaging, metabolic labeling, and in vivo studies.
Quantitative Data: A Comparison of Reaction Kinetics
The choice between CuAAC and SPAAC often depends on the desired application, with a key differentiator being the reaction kinetics. CuAAC is generally much faster than SPAAC. The rate of SPAAC is highly dependent on the structure and strain of the cyclooctyne used.
| Reaction Type | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| CuAAC | Azide | Terminal Alkyne | ~10 to 10⁴ | Extremely fast; Requires copper catalyst; Regioselective (1,4-isomer). |
| SPAAC | Azide | BCN | ~0.012 to 0.024 | Metal-free; Good kinetics for a cyclooctyne. |
| SPAAC | Azide | DIBO | ~0.08 | Metal-free; Difluorinated for enhanced reactivity. |
| SPAAC | Azide | ADIBO/DBCO | ~0.25 to 0.90 | Metal-free; Among the fastest cyclooctynes. |
| SPAAC | Azide | F-m[9+1]CPP | ~0.031 | Metal-free; Tunable reactivity based on CPP structure. |
Note: Rate constants for SPAAC are typically measured with a reference azide like benzyl azide at room temperature. The exact rate can vary depending on the solvent and the specific structure of the azide.
The Bifunctional Role of this compound in Experimental Workflows
This compound is a two-ended linker. The amine end is typically reacted first to attach the "Azido-PEG7" moiety to a molecule of interest. Subsequently, the azide end is used in a click chemistry reaction to conjugate a second molecule.
A common workflow involves:
-
Activation of Molecule A: A molecule with a carboxylic acid is activated to an NHS ester.
-
Conjugation to this compound: The primary amine of this compound reacts with the NHS ester on Molecule A, forming a stable amide bond. This results in "Molecule A-PEG7-Azide".
-
Click Reaction: The newly installed azide is then reacted with Molecule B, which has been functionalized with either a terminal alkyne (for CuAAC) or a strained cyclooctyne (for SPAAC).
Mandatory Visualizations
Signaling Pathways and Reaction Mechanisms
Caption: The catalytic cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: The metal-free mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental and Logical Workflows
Caption: A logical workflow for using the bifunctional this compound linker.
Experimental Protocols
The following are generalized protocols that serve as a starting point. Optimization is often necessary for specific applications.
Protocol 1: Conjugation of this compound to an NHS-Activated Molecule
This protocol describes the first step in using the bifunctional linker: reacting its primary amine.
Materials:
-
Molecule of interest with an activated NHS ester group.
-
This compound.
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0).
-
Purification system (e.g., dialysis, size-exclusion chromatography).
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS-activated molecule in the reaction buffer (e.g., PBS) to a final concentration of 1-10 mg/mL.
-
Immediately before use, dissolve this compound in DMSO or DMF to create a 10-50 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the solution of the NHS-activated molecule. The volume of organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
Add quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by dialysis or size-exclusion chromatography to yield the purified azide-functionalized molecule.
-
Protocol 2: CuAAC Reaction with the Azide-Functionalized Molecule
Materials:
-
Purified azide-functionalized molecule from Protocol 1.
-
Terminal alkyne-functionalized molecule of interest.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Copper-stabilizing ligand, such as THPTA, stock solution (e.g., 50 mM in water).
-
Reaction Buffer (e.g., PBS).
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-functionalized and alkyne-functionalized molecules in the reaction buffer. A typical molar ratio is 1.5:1 of the less precious component to the other.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide and alkyne solutions.
-
Prepare a premix of the catalyst by adding the CuSO₄ solution to the THPTA ligand solution (a 1:5 copper-to-ligand ratio is common). Let it stand for a few minutes.
-
Add the copper/ligand premix to the azide/alkyne mixture. A final copper concentration of 50-250 µM is typical for bioconjugation.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).
-
Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction from light.
-
-
Purification:
-
If necessary, purify the final conjugate using an appropriate method like size-exclusion chromatography to remove the catalyst and excess reagents.
-
Protocol 3: SPAAC Reaction with the Azide-Functionalized Molecule
Materials:
-
Purified azide-functionalized molecule from Protocol 1.
-
Strained cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester).
-
Reaction Buffer (e.g., PBS, pH 7.4).
-
Organic co-solvent if needed (e.g., DMSO).
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-functionalized molecule in the reaction buffer to a concentration of 1-10 mM.
-
Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO and then dilute into the reaction buffer.
-
-
Conjugation Reaction:
-
Mix the solutions of the azide- and DBCO-functionalized molecules. A slight molar excess (1.1-1.5 equivalents) of one component is typically used.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 12 hours, depending on the reactants' concentration and reactivity.
-
-
Monitoring and Purification:
-
The reaction can be monitored by techniques such as HPLC or mass spectrometry. The disappearance of the DBCO chromophore (absorbance at ~309 nm) can also be tracked.
-
Once complete, purify the final conjugate using an appropriate chromatographic method to remove any unreacted starting material.
-
Conclusion
This compound is a highly versatile and powerful tool in the field of bioconjugation. Its mechanism of action is centered on the robust and efficient reactivity of its azide group in either copper-catalyzed or strain-promoted cycloaddition reactions. The integral amine functionality allows for its straightforward attachment to a wide array of biomolecules, while the PEG7 spacer provides beneficial physicochemical properties. By understanding the distinct mechanisms, kinetics, and experimental considerations of CuAAC and SPAAC, researchers can strategically employ this compound to construct complex and functional bioconjugates for a broad range of applications in research, diagnostics, and therapeutic development.
References
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper (I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility. This reaction facilitates the formation of a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne. Azido-PEG7-amine is a heterobifunctional linker that incorporates an azide group for CuAAC reactions and a primary amine for subsequent conjugation, often through amide bond formation. The polyethylene glycol (PEG) spacer, consisting of seven ethylene glycol units, enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting bioconjugates.
These characteristics make this compound a valuable reagent in the development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and various diagnostic and therapeutic agents. In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody, while in PROTACs, it links a target-binding molecule to an E3 ligase ligand.
Reaction Mechanism and Workflow
The CuAAC reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent, most commonly sodium ascorbate. The Cu(I) catalyst forms a copper acetylide intermediate with the terminal alkyne, which then undergoes a [3+2] cycloaddition with the azide of the this compound. This reaction is highly regioselective, yielding exclusively the 1,4-triazole isomer. To enhance the reaction rate and stabilize the Cu(I) catalyst, a ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is often employed. THPTA is particularly suitable for reactions in aqueous buffers due to its high water solubility.
A general workflow for a bioconjugation utilizing this compound involves the initial CuAAC reaction with an alkyne-functionalized molecule of interest, followed by purification of the resulting PEGylated product. The terminal amine of the purified product is then available for conjugation to a second molecule, for instance, via NHS ester chemistry.
Data Presentation
| Alkyne Partner | Azide Partner | Copper Source (Concentration) | Ligand (Concentration) | Reducing Agent (Concentration) | Solvent | Reaction Time | Yield (%) |
| Alkyne-modified Peptide | Azido-PEG-Fluorophore | CuSO₄ (1 mM) | THPTA (4 mM) | Sodium Ascorbate (20 mM) | PBS | 1-4 h | >90% |
| Alkyne-derivatized Oligonucleotide | Azido-PEG-Biotin | CuI (0.5 molar ratio) | None | Not Applicable | DMF | 48 h | 84% |
| Propargyl Amine | Benzyl Azide | CuSO₄ (not specified) | TBTA (not specified) | Sodium Ascorbate (not specified) | t-BuOH/H₂O | 18 h | 78% |
| Alkyne-modified Protein | Azido-PEG-Drug | CuSO₄ (50-250 µM) | THPTA (5x vs. Cu) | Sodium Ascorbate (5-10x vs. Cu) | Aqueous Buffer | 1-4 h | High |
| mPEG-Alkyne | Azide-Coumarin | CuI (0.5 molar ratio) | None | Not Applicable | scCO₂ | 24 h | 82.3% |
Note: Reaction conditions and yields can vary significantly based on the specific substrates, solvent, temperature, and catalyst system used. Optimization is often required for each new conjugation.
Experimental Protocols
Protocol 1: General Procedure for Small-Scale CuAAC Bioconjugation
This protocol provides a general method for the copper-catalyzed cycloaddition of an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.0-7.5)
-
Degassed Dimethyl sulfoxide (DMSO), if required for solubility
-
EDTA (for quenching)
Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in degassed PBS or water.
-
Alkyne-molecule: Prepare a 10 mM stock solution in a compatible solvent (e.g., degassed DMSO or PBS).
-
CuSO₄: Prepare a 100 mM stock solution in water.
-
THPTA: Prepare a 200 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in water. Note: This solution should be made fresh just before use.
Reaction Procedure (for a 1 mL final volume):
-
In a microcentrifuge tube, add the alkyne-containing molecule to achieve the desired final concentration (e.g., 100 µL of a 10 mM stock for a final concentration of 1 mM).
-
Add the this compound stock solution. A slight excess (1.1 to 1.5 equivalents relative to the alkyne) is often used.
-
Add the appropriate volume of degassed buffer to bring the total volume to near the final volume.
-
In a separate tube, premix the copper and ligand. For example, add 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA. Add this premix to the reaction tube. This will give final concentrations of 1 mM Cu and 4 mM THPTA.
-
Vortex the mixture gently.
-
Initiate the reaction by adding 20 µL of the freshly prepared 1 M sodium ascorbate solution (final concentration of 20 mM).
-
Gently mix the reaction by inverting the tube several times or by placing it on a rotator.
-
Incubate the reaction at room temperature for 1-4 hours. Protect from light if any components are photosensitive.
Monitoring, Quenching, and Purification:
-
Monitoring: The reaction progress can be monitored by techniques such as LC-MS or HPLC.
-
Quenching: Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to a final concentration of 10-20 mM.
-
Purification: The PEGylated product can be purified to remove the catalyst, excess reagents, and byproducts using methods such as size-exclusion chromatography (SEC), dialysis, or ion-exchange chromatography, depending on the properties of the conjugate.
Protocol 2: Two-Step Conjugation for ADC Synthesis (Conceptual)
This protocol outlines a conceptual workflow for creating an Antibody-Drug Conjugate (ADC) using this compound as a linker.
Part A: CuAAC Reaction of this compound with an Alkyne-Drug
-
Follow the general CuAAC protocol (Protocol 1) to react this compound with an alkyne-functionalized cytotoxic drug.
-
After the reaction is complete and quenched, purify the resulting Amine-PEG7-Drug conjugate to remove all traces of copper, as copper can be detrimental to the antibody.
Part B: Conjugation of Amine-PEG7-Drug to an Antibody
-
Activate the carboxylic acid groups on the antibody (e.g., on aspartic or glutamic acid residues) or a pre-installed functional group using a suitable coupling agent like EDC/NHS in an appropriate buffer (e.g., MES buffer, pH 6.0).
-
Add the purified Amine-PEG7-Drug conjugate to the activated antibody solution in a suitable buffer (e.g., PBS, pH 7.4). The molar ratio of the linker-drug to the antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Remove the excess linker-drug and byproducts by dialysis or size-exclusion chromatography.
-
Characterize the final ADC for DAR, purity, and aggregation using techniques such as HIC-HPLC, SEC, and LC-MS.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst (Cu(I) oxidized to Cu(II)) | Ensure all buffers are degassed. Prepare sodium ascorbate solution fresh. Increase the concentration of the reducing agent. |
| Poor solubility of reactants | Add a co-solvent like DMSO or DMF (up to 10% v/v). | |
| Copper sequestration by other functional groups | Increase the concentration of the copper/ligand complex. | |
| Side Product Formation (e.g., Glaser-Hay coupling) | Oxidative homocoupling of the alkyne | Thoroughly degas all solvents and solutions. Run the reaction at a lower temperature. |
| Low Recovery After Purification | Non-specific binding to the purification column | Equilibrate the column properly. Consider a different type of chromatography (e.g., IEX instead of SEC). |
| Precipitation of the conjugate | Check the solubility of the final product in the purification buffer. Adjust pH or add solubilizing agents if necessary. |
Conclusion
This compound is a versatile and powerful tool for the synthesis of complex biomolecules through Copper-Catalyzed Azide-Alkyne Cycloaddition. Its application in the construction of ADCs and PROTACs highlights the importance of click chemistry in modern drug discovery and development. The protocols and data presented here provide a foundation for researchers to apply this technology in their own work, with the understanding that optimization of reaction conditions is crucial
Application Notes and Protocols for the Conjugation of Azido-PEG7 to a Protein
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the conjugation of an Azido-PEG7 linker to a target protein. The protocol is based on the widely used N-hydroxysuccinimide (NHS) ester chemistry, which facilitates the formation of a stable amide bond between the PEG linker and primary amines (e.g., lysine residues and the N-terminus) on the protein surface. This method is instrumental in "click chemistry" applications, where the introduced azide group can be subsequently and specifically modified.[1][2]
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a well-established strategy in biopharmaceutical development to enhance the therapeutic properties of proteins.[3][4] Benefits of PEGylation include improved protein solubility and stability, extended circulatory half-life, and reduced immunogenicity.[3]
Principle of the Reaction
The conjugation process involves the reaction of an amine-reactive NHS ester of Azido-PEG7 with the primary amino groups on a protein. This reaction is most efficient at a slightly basic pH (8.0-8.5), where the amino groups are deprotonated and thus more nucleophilic. The result is a stable amide linkage, covalently attaching the Azido-PEG7 linker to the protein.
A competing reaction is the hydrolysis of the NHS ester, which also increases with pH. Therefore, careful control of the reaction conditions is crucial for maximizing conjugation efficiency.
Experimental Protocol
This protocol outlines the general steps for conjugating an Azido-PEG7-NHS ester to a protein. The optimal conditions, particularly the molar ratio of the PEG reagent to the protein, should be empirically determined for each specific protein to achieve the desired degree of labeling (DOL).
Materials
-
Protein of interest
-
Azido-PEG7-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5) or 0.1 M Phosphate buffer (pH 8.3-8.5). Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester.
-
Quenching Buffer: 1 M Tris-HCl (pH 7.4) or 1 M Glycine (pH 7.4)
-
Purification system (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography)
Procedure
-
Preparation of Protein Solution:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.
-
Ensure the protein solution is free of any amine-containing contaminants by dialysis or buffer exchange into the Reaction Buffer.
-
-
Preparation of Azido-PEG7-NHS Ester Stock Solution:
-
Immediately before use, dissolve the Azido-PEG7-NHS ester in anhydrous DMF or DMSO to create a 10 mM stock solution. NHS esters are moisture-sensitive.
-
-
Calculation of Reagent Volume:
-
Determine the volume of the Azido-PEG7-NHS ester stock solution to add to the protein solution to achieve the desired molar excess. A starting point of a 10- to 20-fold molar excess of the NHS ester is common.
-
Formula: Volume of NHS Ester (µL) = (Molar Excess × [Protein Concentration (M)] × Volume of Protein (µL)) / [NHS Ester Stock Concentration (M)]
-
-
Conjugation Reaction:
-
Add the calculated volume of the Azido-PEG7-NHS ester stock solution to the protein solution while gently stirring or vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The incubation time may need to be optimized.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature. This step hydrolyzes any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Remove unreacted PEG reagent and byproducts to obtain the purified Azido-PEG-protein conjugate.
-
Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated protein from the smaller, unreacted PEG reagent and quenching molecules.
-
Ion Exchange Chromatography (IEX): This technique can be used to separate proteins based on the degree of PEGylation, as the PEG chains can shield the protein's surface charges.
-
Other potential methods include Hydrophobic Interaction Chromatography (HIC) and Reverse Phase Chromatography (RPC).
-
-
Characterization of the Conjugate:
-
Confirm the successful conjugation and determine the degree of labeling (DOL).
-
SDS-PAGE: A noticeable shift in the molecular weight of the protein will indicate successful PEGylation.
-
Mass Spectrometry (ESI-MS): Provides an accurate mass of the conjugate, allowing for the determination of the number of attached PEG linkers.
-
UV-Vis Spectroscopy: Can be used to determine protein concentration.
-
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for the conjugation of Azido-PEG7-NHS ester to a protein. These are general guidelines and may require optimization for specific applications.
| Parameter | Recommended Range | Purpose | Reference |
| Reaction pH | 8.0 - 8.5 | Optimizes the reactivity of primary amines while managing NHS ester hydrolysis. | |
| Molar Excess of NHS Ester to Protein | 5:1 to 30:1 | Controls the degree of labeling (DOL). Lower ratios for minimal labeling, higher ratios for increased labeling. | |
| Protein Concentration | 2 - 10 mg/mL | A higher concentration can improve reaction kinetics. | |
| Reaction Time | 1 - 2 hours at room temperature or overnight at 4°C | Allows for sufficient time for the conjugation reaction to proceed. | |
| Quenching Reagent Concentration | 50 - 100 mM | Ensures the complete termination of the reaction by hydrolyzing excess NHS ester. |
Visual Representations
Chemical Reaction Pathway
The following diagram illustrates the chemical reaction between the Azido-PEG7-NHS ester and a primary amine on the protein surface, resulting in the formation of a stable amide bond.
Caption: NHS ester reaction with a primary amine on a protein.
Experimental Workflow
This diagram outlines the key steps in the process of conjugating Azido-PEG7-NHS ester to a protein, from preparation to final characterization.
Caption: Workflow for protein conjugation with Azido-PEG7-NHS ester.
References
Application Notes and Protocols for Azido-PEG7-Amine as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Azido-PEG7-amine as a versatile linker in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed protocols for PROTAC synthesis via a combination of amide coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as well as methodologies for the biological evaluation of the resulting PROTACs.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.
This compound is a polyethylene glycol (PEG)-based linker that offers several advantages for PROTAC development:
-
Hydrophilicity: The PEG chain enhances the aqueous solubility of the PROTAC, which can be a challenge for these large molecules.[2]
-
Biocompatibility: PEG is a well-established biocompatible polymer, minimizing potential toxicity.
-
Tunable Length: The seven PEG units provide a significant and flexible spatial separation between the two ligands, which is often necessary for the productive formation of the ternary complex.
-
Bifunctionality: The terminal amine and azide groups provide orthogonal reactive handles for the sequential and specific conjugation of the E3 ligase ligand and the POI ligand. The azide group is particularly useful for "click chemistry," a highly efficient and specific conjugation method.
PROTAC Mechanism of Action
The mechanism of action of a PROTAC involves the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase, facilitated by the PROTAC molecule. This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Protocol 1: PROTAC Synthesis using this compound
This protocol describes a general two-step synthesis of a PROTAC using this compound. It involves an initial amide coupling of the linker to an E3 ligase ligand, followed by a CuAAC "click" reaction to attach the POI ligand.
Step 1: Amide Coupling of this compound to an E3 Ligase Ligand
-
Materials:
-
This compound
-
E3 Ligase Ligand with a carboxylic acid moiety (e.g., Pomalidomide-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vessel with a magnetic stirrer
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
In a clean, dry reaction vessel, dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the E3 Ligand-Linker intermediate.
-
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
E3 Ligand-Linker intermediate from Step 1
-
POI Ligand with a terminal alkyne moiety
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Solvent system (e.g., a mixture of t-butanol and water)
-
Reaction vessel with a magnetic stirrer
-
-
Procedure:
-
Dissolve the E3 Ligand-Linker intermediate (1.0 eq) and the alkyne-modified POI Ligand (1.1 eq) in the solvent system.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.5 eq) in water.
-
Add the copper/ascorbate solution to the reaction mixture.
-
Stir the reaction at room temperature for 2-8 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC compound by preparative HPLC.
-
Characterize the final product by LC-MS and 1H NMR.
-
Caption: General workflow for PROTAC synthesis.
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
-
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop it using a chemiluminescent substrate.
-
Image the blot and quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Caption: Western blot experimental workflow.
Protocol 3: Cell Viability Assay
This assay is used to determine the effect of the PROTAC on cell proliferation and viability.
-
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
Opaque-walled multi-well plates (e.g., 96-well)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
-
-
Procedure:
-
Seed cells in an opaque-walled multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC.
-
Incubate for the desired period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
-
Data Presentation
Quantitative data from the experimental evaluation of PROTACs should be summarized in tables for clear comparison.
Table 1: In Vitro Degradation of Target Protein
| PROTAC Concentration | % Target Protein Remaining (24h) | % Target Protein Remaining (48h) | % Target Protein Remaining (72h) |
| 1 nM | 85 ± 5 | 70 ± 6 | 55 ± 7 |
| 10 nM | 60 ± 4 | 40 ± 5 | 20 ± 4 |
| 100 nM | 25 ± 3 | 10 ± 2 | 5 ± 1 |
| 1 µM | 15 ± 2 | 5 ± 1 | <5 |
| Vehicle | 100 ± 5 | 100 ± 6 | 100 ± 5 |
Table 2: Summary of PROTAC Activity
| Parameter | Value |
| DC50 (Degradation Concentration 50%) | 8 nM |
| Dmax (Maximum Degradation) | >95% |
| IC50 (Cell Viability) | 150 nM |
Conclusion
This compound is a highly effective and versatile linker for the synthesis of PROTACs. Its properties facilitate a modular and efficient synthesis approach while potentially improving the drug-like characteristics of the final PROTAC molecule. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their targeted protein degradation research and drug discovery efforts. Successful PROTAC development relies on the careful selection of ligands and the empirical optimization of the linker to achieve potent and selective degradation of the target protein.
References
Application Notes and Protocols: Labeling Peptides with Azido-PEG7-amine for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of imaging agents to specific cell populations or tissues is a powerful strategy in biomedical research and drug development. Peptide-based imaging probes offer high specificity and low off-target effects due to their ability to bind to specific cell surface receptors with high affinity. This document provides detailed application notes and protocols for the labeling of peptides with Azido-PEG7-amine, a heterobifunctional linker, and subsequent conjugation to an imaging probe via click chemistry. This method allows for the precise installation of an imaging moiety onto a peptide of interest, enabling applications such as in vivo imaging, tracking of cellular processes, and quantification of receptor-ligand interactions.
As a specific example, we will discuss the application of this technique to label a peptide targeting the Epidermal Growth Factor Receptor (EGFR). Overexpression of EGFR is a hallmark of many cancers, making it an excellent target for tumor imaging. A fluorescently labeled peptide that binds to EGFR can be used to visualize tumor margins, assess receptor expression levels, and study the dynamics of EGFR signaling.
Principle of the Method
The labeling strategy involves a two-step process:
-
Peptide-Linker Conjugation: The N-hydroxysuccinimide (NHS) ester end of the this compound linker reacts with a primary amine on the peptide (typically the N-terminus or the epsilon-amino group of a lysine residue) to form a stable amide bond. This reaction introduces a PEGylated azide handle onto the peptide.
-
Click Chemistry: The azide-functionalized peptide is then conjugated to an imaging probe (e.g., a fluorescent dye) that has been modified with an alkyne group. This is achieved through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
This modular approach provides flexibility in the choice of both the peptide and the imaging probe.
Data Presentation
The following tables summarize typical quantitative data that can be expected during the peptide labeling and characterization process.
Table 1: Peptide Labeling and Purification
| Parameter | Typical Value | Method of Determination |
| Labeling Efficiency (Step 1) | > 90% | HPLC, Mass Spectrometry |
| Yield after Purification | 50-80% | UV-Vis Spectroscopy |
| Purity of Labeled Peptide | > 95% | HPLC |
Table 2: Characterization of Labeled Peptide
| Parameter | Expected Result | Method of Determination |
| Molecular Weight | Theoretical MW ± 1 Da | Mass Spectrometry (MALDI-TOF or ESI-MS) |
| Labeling Stoichiometry | 1:1 (Probe:Peptide) | Mass Spectrometry |
| Binding Affinity (Kd) to EGFR | 10-200 nM[1][2] | Radioligand Binding Assay, Fluorescence Polarization |
Experimental Protocols
Protocol 1: Labeling of EGFR-Targeting Peptide with this compound
This protocol describes the conjugation of this compound to a peptide containing a primary amine.
Materials:
-
EGFR-targeting peptide (e.g., with a lysine residue or a free N-terminus)
-
This compound NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)
Procedure:
-
Peptide Preparation: Dissolve the EGFR-targeting peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction: Add a 5-10 fold molar excess of the dissolved this compound NHS ester to the peptide solution.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a final concentration of 10-20 mM Tris-HCl or glycine.
-
Purification: Purify the azido-PEGylated peptide from unreacted linker and peptide using RP-HPLC.
-
Characterization: Confirm the successful conjugation and determine the purity of the product by mass spectrometry and analytical HPLC.
-
Quantification: Determine the concentration of the purified azido-PEGylated peptide using UV-Vis spectroscopy at 280 nm (if the peptide contains tryptophan or tyrosine residues).
Protocol 2: Conjugation of an Alkyne-Functionalized Fluorophore via CuAAC Click Chemistry
This protocol describes the copper-catalyzed click chemistry reaction to attach a fluorescent probe to the azido-PEGylated peptide.
Materials:
-
Purified azido-PEGylated EGFR-targeting peptide
-
Alkyne-functionalized fluorophore (e.g., DBCO-Cy5)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., Size-Exclusion Chromatography - SEC or RP-HPLC)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dissolve the azido-PEGylated peptide in PBS to a final concentration of 1-2 mg/mL.
-
Add Fluorophore: Add a 1.5-3 fold molar excess of the alkyne-functionalized fluorophore.
-
Prepare Catalyst Solution: In a separate tube, prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Initiate Reaction: Add the copper catalyst solution to the peptide-fluorophore mixture to a final copper concentration of 50-100 µM. Immediately after, add a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the fluorescently labeled peptide using SEC to remove excess fluorophore and catalyst, or RP-HPLC for higher purity.
-
Characterization: Confirm the final product by mass spectrometry and measure its concentration and labeling efficiency using UV-Vis spectroscopy.
Protocol 3: In Vitro Imaging of EGFR-Expressing Cancer Cells
This protocol describes the use of the fluorescently labeled EGFR-targeting peptide for imaging cancer cells.
Materials:
-
Fluorescently labeled EGFR-targeting peptide
-
EGFR-positive cancer cell line (e.g., A431)
-
EGFR-negative control cell line
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Cell Culture: Culture EGFR-positive and negative cells on glass-bottom dishes suitable for microscopy.
-
Labeling: a day before imaging.
-
Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled peptide at a final concentration of 100-500 nM. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells three times with PBS to remove unbound peptide.
-
Nuclear Staining: Incubate the cells with Hoechst 33342 or DAPI for 10-15 minutes to stain the nuclei.
-
Imaging: Image the cells using a confocal microscope with the appropriate laser lines and filters for the chosen fluorophore and nuclear stain.
-
Analysis: Analyze the images to assess the specific binding of the peptide to EGFR-positive cells by comparing the fluorescence intensity to that of the EGFR-negative control cells.
Visualizations
Caption: Experimental workflow for peptide labeling.
Caption: EGFR signaling pathway activation.
Caption: Live-cell imaging workflow.
References
Site-Specific Protein Modification with Azido-PEG7-Amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical tool in modern biological research and drug development. The ability to attach functional molecules to specific locations on a protein allows for the creation of advanced therapeutics, diagnostics, and research probes with enhanced properties. Azido-PEG7-amine is a heterobifunctional linker that enables a versatile, two-step approach to protein modification. This linker contains a primary amine for covalent attachment to proteins and an azide group that serves as a handle for bioorthogonal "click" chemistry reactions. The seven-unit polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic profile of the modified protein.
These application notes provide a detailed guide to utilizing this compound for site-specific protein modification, covering protocols for initial protein labeling and subsequent conjugation via Copper-Catalyzed Azido-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azido-Alkyne Cycloaddition (SPAAC).
Applications
The dual functionality of this compound lends itself to a variety of applications where precise control over the location of conjugation is paramount:
-
Antibody-Drug Conjugate (ADC) Development: The amine group can be used to attach the linker to an antibody, and the azide can then be used to conjugate a cytotoxic drug payload.
-
PROTAC (Proteolysis Targeting Chimera) Synthesis: The linker can connect a protein-targeting ligand and an E3 ligase-recruiting ligand to create a molecule that induces targeted protein degradation.
-
Development of Targeted Drug Delivery Systems: Targeting ligands such as peptides or antibodies can be conjugated to drug carriers like nanoparticles.
-
Protein Labeling for Imaging and Diagnostics: Fluorophores, biotin, or other reporter molecules can be attached to proteins for visualization and detection.
Data Presentation
Table 1: Quantitative Parameters for Protein Labeling with Amine-Reactive Reagents
| Parameter | Typical Range | Notes |
| Molar Excess of this compound (activated) | 10 to 50-fold | The optimal ratio depends on the protein and its concentration. Higher molar excess is often required for dilute protein solutions. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to higher labeling efficiency. |
| Reaction pH | 7.0 - 9.0 | NHS ester reactions with primary amines are most efficient at slightly basic pH. |
| Reaction Time | 30 minutes to 2 hours at room temperature | Can be extended overnight at 4°C. |
| Typical Degree of Labeling (DOL) | 2 - 6 azides per antibody | The number of incorporated azides can be controlled by adjusting the molar ratio of the labeling reagent to the protein[1]. |
Table 2: Quantitative Parameters for Azide-Alkyne Cycloaddition Reactions
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) | Notes |
| Molar Excess of Alkyne | 1.5 to 5-fold | 3 to 10-fold | SPAAC generally requires a higher molar excess of the alkyne-containing molecule. |
| Copper (I) Catalyst | 50 - 250 µM | Not required | The absence of a cytotoxic copper catalyst is a key advantage of SPAAC for biological applications[2]. |
| Reducing Agent (e.g., Sodium Ascorbate) | 5-10 fold excess over copper | Not required | |
| Copper Ligand (e.g., THPTA) | 5-fold excess over copper | Not required | Ligands protect the protein from oxidative damage and enhance reaction efficiency[3]. |
| Reaction Time | 1 - 4 hours at room temperature | 2 - 12 hours at room temperature | Reaction times can vary depending on the specific reactants and their concentrations. |
| Reaction Efficiency | Generally high (>90%) | High, but can be slower than CuAAC | The kinetics of SPAAC are highly dependent on the strain of the cyclooctyne used[4][5]. |
Experimental Workflows and Logical Relationships
Experimental Protocols
Protocol 1: Activation of this compound and Labeling of Protein
This protocol describes the activation of the primary amine on this compound with an N-hydroxysuccinimide (NHS) ester for subsequent reaction with primary amines (e.g., lysine residues) on a target protein.
Materials:
-
Protein of interest
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or similar NHS ester activation reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-8.5. Note: Avoid buffers containing primary amines like Tris.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
Part A: Activation of this compound with NHS Ester (to be performed immediately before protein labeling)
-
Dissolve this compound and a 1.2-fold molar excess of DSC in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
Add a catalytic amount of an organic base (e.g., triethylamine or diisopropylethylamine).
-
Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring, protected from moisture.
-
The resulting solution contains the activated Azido-PEG7-NHS ester.
Part B: Protein Labeling
-
Dissolve the protein of interest in the Reaction Buffer to a concentration of 1-10 mg/mL. If the protein is in a different buffer, perform a buffer exchange.
-
Calculate the required volume of the activated Azido-PEG7-NHS ester solution to achieve a 10- to 20-fold molar excess over the protein.
-
Slowly add the activated linker solution to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the azide-modified protein to an alkyne-functionalized molecule using a copper(I) catalyst.
Materials:
-
Azide-modified protein (from Protocol 1)
-
Alkyne-functionalized molecule of interest (e.g., drug, fluorophore)
-
Reaction Buffer: PBS, pH 7.4
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand stock solution (e.g., 100 mM THPTA in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein and a 3- to 5-fold molar excess of the alkyne-functionalized molecule in the Reaction Buffer.
-
In a separate tube, prepare a premixed catalyst solution by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA catalyst solution to the protein mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing. The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents and byproducts.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of the azide-modified protein to a molecule functionalized with a strained alkyne (e.g., DBCO, BCN).
Materials:
-
Azide-modified protein (from Protocol 1)
-
Strained alkyne-functionalized molecule of interest (e.g., DBCO-drug)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare the azide-modified protein in the Reaction Buffer.
-
Dissolve the strained alkyne-functionalized molecule in a compatible solvent (e.g., DMSO) and add it to the protein solution to achieve a 5- to 10-fold molar excess.
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE.
-
Purify the resulting bioconjugate using an appropriate method such as SEC or dialysis to remove any unreacted alkyne-functionalized molecule.
Application-Specific Signaling Pathways and Mechanisms
Antibody-Drug Conjugate (ADC) Mechanism of Action
ADCs are designed to deliver a potent cytotoxic payload directly to cancer cells, thereby minimizing off-target toxicity. The general mechanism involves several key steps.
PROTAC Mechanism of Action
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.
Characterization of Modified Proteins
Thorough characterization of the protein conjugate is essential to ensure the success of the modification and to understand its properties.
-
SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the protein after conjugation. The modified protein will migrate more slowly than the unmodified protein.
-
HPLC (High-Performance Liquid Chromatography): Techniques such as size-exclusion chromatography (SEC-HPLC) and reverse-phase HPLC (RP-HPLC) can be used to separate the modified protein from the unmodified protein and other reaction components, as well as to assess the purity of the conjugate.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the precise molecular weight of the conjugate, which allows for the calculation of the degree of labeling (DOL). Top-down mass spectrometry can provide information on the sites of modification.
-
UV-Vis Spectroscopy: Can be used to determine the DOL if the attached molecule has a distinct chromophore.
-
Functional Assays: It is crucial to assess the biological activity of the protein after modification to ensure that the conjugation process has not compromised its function.
By following these protocols and utilizing the provided data and diagrams, researchers can effectively employ this compound for site-specific protein modification to advance their research and development goals.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Azido-PEG7-Amine Conjugation
This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and optimizing Azido-PEG7-amine conjugation reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the conjugation of this compound to my molecule of interest?
A1: this compound is a heterobifunctional linker, meaning it has two different reactive groups: a primary amine (-NH2) and an azide (-N3). The primary amine is typically conjugated to a molecule containing a carboxylic acid group. This is usually achieved by activating the carboxylic acid using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] The activated carboxyl group (an NHS ester) then readily reacts with the primary amine of the this compound to form a stable amide bond.[1][2][3] The azide group remains available for subsequent "click chemistry" reactions.
Q2: I am observing very low or no conjugation product. What are the most common initial checks I should perform?
A2: When facing low or no yield, start by assessing the quality and storage of your reagents. Improperly stored reagents are a frequent cause of reaction failure. Ensure all reagents, especially EDC and NHS esters, have been stored at -20°C under dry, dark conditions. Always allow vials to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive compounds. If there is any doubt about the age or storage conditions of your reagents, it is best to use a fresh batch.
Q3: My reagents seem fine. What aspects of the reaction conditions should I investigate next?
A3: The reaction conditions, particularly pH, play a critical role in the efficiency of the conjugation. The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0. However, the subsequent reaction of the NHS ester with the amine group of this compound is more efficient at a slightly basic pH, generally between 7.2 and 8.5. Therefore, a two-step pH adjustment can be optimal. Also, ensure that your reaction buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with the this compound for reaction with the activated carboxylic acid.
Q4: How does the molar ratio of reactants affect the conjugation yield?
A4: The stoichiometry of the reactants is a key parameter to optimize. A common starting point is to use a molar excess of the this compound and the activating agents (EDC/NHS) relative to the molecule with the carboxylic acid. However, the optimal ratio is protein-specific and should be determined empirically. Using a high excess of the PEG reagent can increase the degree of labeling but may also lead to unwanted side reactions or difficulties in purification. It is advisable to perform small-scale experiments with varying molar ratios to determine the optimal conditions for your specific application.
Q5: Could the reaction time and temperature be contributing to the low yield?
A5: Yes, both time and temperature are important. The activation of the carboxylic acid is typically rapid, often complete within 15-30 minutes at room temperature. The subsequent conjugation reaction can take from 1-4 hours at room temperature to overnight at 4°C. Longer reaction times can sometimes lead to higher yields, but they also increase the risk of hydrolysis of the activated NHS ester and potential degradation of the target molecule. Running the reaction at a lower temperature (e.g., 4°C) can help to minimize these side reactions.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in this compound conjugation.
Caption: A step-by-step decision tree for troubleshooting low conjugation yield.
Summary of Key Reaction Parameters
| Parameter | Recommended Range | Potential Impact of Non-Optimal Conditions |
| Activation pH | 4.5 - 6.0 | Inefficient activation of the carboxylic acid. |
| Conjugation pH | 7.2 - 8.5 | Slow reaction with the amine; hydrolysis of NHS ester. |
| Molar Ratio (PEG:Molecule) | 5:1 to 20:1 | Low ratio may result in low yield; high ratio can cause multiple conjugations and purification issues. |
| Molar Ratio (EDC/NHS:Molecule) | 1.1:1 to 5:1 | Insufficient activation or unwanted side reactions. |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Higher temperatures can increase reaction rate but also hydrolysis and degradation. |
| Reaction Time | 1 hour to overnight | Too short may result in incomplete reaction; too long can lead to degradation. |
| Reaction Buffer | Phosphate, MES, HEPES | Buffers with primary amines (Tris, Glycine) will compete in the reaction. |
Experimental Protocols
Protocol 1: Activation of Carboxylic Acid with EDC/NHS
Objective: To activate a carboxylated molecule for reaction with an amine.
Materials:
-
Molecule with a carboxylic acid group
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Anhydrous DMF or DMSO (if reagents are not readily soluble in aqueous buffer)
Procedure:
-
Dissolve the carboxylated molecule in the Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in either the Activation Buffer or anhydrous DMF/DMSO.
-
Add EDC to the solution of the carboxylated molecule to a final molar excess of 1.1 to 5 equivalents.
-
Immediately add NHS (or Sulfo-NHS) to the reaction mixture to a final molar excess of 1.1 to 5 equivalents.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
-
The activated molecule is now ready for conjugation with the this compound.
Protocol 2: Conjugation of Activated Molecule with this compound
Objective: To conjugate the activated molecule with this compound.
Materials:
-
Activated molecule from Protocol 1
-
This compound
-
Conjugation Buffer (e.g., 0.1 M Phosphate buffer, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
If the activation was performed at an acidic pH, adjust the pH of the activated molecule solution to 7.2-8.0 using the Conjugation Buffer.
-
Dissolve the this compound in the Conjugation Buffer.
-
Add the this compound solution to the activated molecule solution. The molar ratio should be optimized, but a starting point is a 5 to 20-fold molar excess of the PEG linker.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.
-
The reaction mixture is now ready for purification (e.g., dialysis, size exclusion chromatography, or other appropriate methods) to remove excess PEG linker and byproducts.
Reaction Pathway
The following diagram illustrates the chemical pathway for the EDC/NHS mediated conjugation of this compound to a carboxylic acid.
Caption: The two-step chemical reaction for conjugating this compound.
References
Technical Support Center: Optimizing Azido-PEG7-Amine Click Chemistry
Welcome to the technical support center for Azido-PEG7-amine click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main types of click chemistry reactions I can use with my this compound?
A1: There are two primary types of click chemistry reactions suitable for your this compound:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a robust and high-yielding reaction that utilizes a copper(I) catalyst to join the azide on your PEG linker with a terminal alkyne. It is widely used for a variety of bioconjugation applications.[1][2][3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction is a copper-free alternative that employs a strained cyclooctyne (like DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction forward, making it ideal for applications in living systems or where copper toxicity is a concern.[4][5]
Q2: How do I choose between CuAAC and SPAAC for my experiment?
A2: The choice between CuAAC and SPAAC depends largely on your specific application.
-
Choose CuAAC if:
-
You are working in a cell-free system.
-
High reaction speed and yield are critical.
-
Your molecules are not sensitive to copper.
-
-
Choose SPAAC if:
-
You are performing reactions in living cells or organisms, as it avoids copper cytotoxicity.
-
Your biomolecules are sensitive to copper catalysts.
-
You require a bioorthogonal reaction that won't interfere with native biological processes.
-
Here is a decision-making workflow to help you choose the appropriate method:
Caption: Decision workflow for selecting between CuAAC and SPAAC.
Q3: Can the PEG7 linker itself affect my click reaction?
A3: Yes, the PEG linker can influence the reaction. While PEG chains enhance solubility and can improve the pharmacokinetic properties of the conjugated molecule, longer chains may also introduce steric hindrance around the azide, potentially slowing down the reaction rate. For a PEG7 linker, this effect is generally manageable, but it's a factor to consider, especially with bulky binding partners.
Troubleshooting Guide
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Copper(I) Oxidation: The active Cu(I) catalyst is easily oxidized to inactive Cu(II).2. Insufficient Catalyst/Ligand: Not enough catalyst or stabilizing ligand is present.3. Poor Reagent Quality: Degradation of azide or alkyne reagents. | 1. Use a Reducing Agent: Add a fresh solution of a reducing agent like sodium ascorbate to reduce Cu(II) back to Cu(I).2. Degas Solvents: Remove dissolved oxygen by bubbling with an inert gas (e.g., argon or nitrogen).3. Optimize Catalyst/Ligand Ratio: Increase the concentration of the copper source and/or the stabilizing ligand (e.g., THPTA, TBTA). A common ratio is 1:2 to 1:5 of CuSO₄ to ligand.4. Use Fresh Reagents: Ensure the purity and integrity of your this compound and alkyne-containing molecule. |
| Side Product Formation (e.g., Alkyne Homocoupling) | 1. Glaser-Hay Coupling: Oxidative homocoupling of terminal alkynes is a common side reaction. | 1. Maintain Inert Atmosphere: Keep the reaction under an inert gas to minimize oxygen exposure.2. Use Excess Reducing Agent: Ensure a sufficient concentration of sodium ascorbate.3. Lower Reaction Temperature: Running the reaction at a lower temperature can suppress this side reaction. |
| Difficulty Purifying the Final Product | 1. Residual Copper Catalyst: Copper can be difficult to remove and may interfere with downstream applications.2. Unreacted PEG Reagent: Excess this compound or other starting materials remain. | 1. Use a Chelating Agent: Add a chelating agent like EDTA to quench the reaction and bind the copper.2. Chromatography: Utilize size exclusion chromatography (SEC) to separate the larger PEGylated product from smaller unreacted molecules.3. Dialysis/Ultrafiltration: These techniques are effective for removing small molecules like unreacted reagents and catalyst components from the larger product. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Steric Hindrance: Bulky groups near the azide or cyclooctyne can impede the reaction.2. Low Reagent Concentration: Insufficient concentration of one or both reactants.3. Suboptimal pH: The pH of the reaction buffer can influence the charge state and reactivity of the molecules. | 1. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently increase the temperature (e.g., to 37°C for biological samples).2. Increase Molar Excess: Use a higher molar excess of one of the reactants (often the smaller, less precious molecule).3. Optimize pH: Empirically test a range of pH values for your specific system. |
| Poor Solubility of Reactants | 1. Hydrophobic Cyclooctyne: Some cyclooctyne reagents have poor aqueous solubility. | 1. Use a Co-solvent: Add a small amount of a water-miscible organic solvent like DMSO or DMF to improve solubility.2. Choose a More Soluble Cyclooctyne Derivative: Select a cyclooctyne that has been modified to enhance its water solubility. |
| Non-specific Binding | 1. Hydrophobic Interactions: The cyclooctyne reagent may non-specifically bind to proteins or other biomolecules. | 1. Include a Surfactant: A mild, non-ionic surfactant (e.g., Tween-20) in the reaction buffer can help reduce non-specific binding.2. Perform Thorough Washing Steps: If immobilizing on a solid support, ensure adequate washing to remove non-covalently bound reagents. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general starting point. Optimization may be required for your specific molecules.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Degassed Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (if needed for solubility)
Stock Solutions:
-
This compound: 10 mM in degassed PBS.
-
Alkyne-molecule: 10 mM in degassed DMSO or PBS.
-
CuSO₄: 100 mM in deionized water.
-
THPTA: 200 mM in deionized water.
-
Sodium Ascorbate: 1 M in deionized water (prepare fresh).
Procedure:
-
In a microcentrifuge tube, combine the this compound and the alkyne-functionalized molecule. A 1.1 to 1.5 molar excess of the PEG reagent is often used.
-
Prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution (a 1:2 molar ratio is common). Vortex briefly.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours. Gentle mixing on a rotator is recommended.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or HPLC).
-
Once complete, quench the reaction by adding a chelating agent like EDTA.
-
Proceed with purification (e.g., SEC, dialysis).
Caption: General experimental workflow for CuAAC reactions.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
This compound
-
Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (if needed for solubility)
Procedure:
-
Dissolve the this compound and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice.
-
Combine the reactants in a microcentrifuge tube. A slight molar excess (e.g., 1.5:1) of one reactant is often used to drive the reaction to completion.
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne.
-
Monitor the reaction progress by an appropriate analytical method.
-
Purify the final conjugate using a suitable method such as SEC or dialysis to remove any unreacted starting materials.
References
Common side reactions with Azido-PEG7-amine and how to avoid them
Welcome to the technical support center for Azido-PEG7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this heterobifunctional linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functionalities of this compound and their respective reactions?
This compound is a heterobifunctional linker possessing two key reactive groups: a primary amine (-NH₂) and an azide (-N₃).[1]
-
Amine Group (-NH₂): The primary amine is nucleophilic and is most commonly reacted with N-hydroxysuccinimide (NHS) esters to form a stable amide bond.[2] This reaction is widely used to conjugate the PEG linker to proteins and other biomolecules containing available lysine residues or an N-terminal amine.[][4]
-
Azide Group (-N₃): The azide group is stable under most biological conditions and serves as a versatile handle for bioorthogonal "click" chemistry reactions.[5] It readily participates in:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction with terminal alkynes in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted triazole.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) to form a stable triazole. This is often preferred for applications in living systems due to the cytotoxicity of copper.
-
Staudinger Ligation: Reaction with a phosphine-based reagent to form an amide bond, which is another metal-free conjugation strategy.
-
Q2: What are the most common side reactions when using the amine functionality of this compound with NHS esters?
The most prevalent side reaction is the hydrolysis of the NHS ester on the molecule you are trying to conjugate to the PEG-amine. This reaction competes with the desired amidation and is highly dependent on pH.
-
Reaction with other nucleophiles: While NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic residues on a protein, such as the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine. However, the resulting ester and thioester bonds are less stable than the amide bond formed with a primary amine and can be hydrolyzed or displaced.
Q3: What are the potential side reactions involving the azide group of this compound?
The azide group is generally very stable and bioorthogonal, meaning it does not typically react with native biological functional groups. However, side reactions can occur under specific conditions:
-
Reduction of the Azide: The azide group can be reduced to a primary amine in the presence of certain reducing agents, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), although TCEP is generally more aggressive. This is an important consideration if your experimental workflow involves the use of such reagents. Zinc (Zn) in the presence of ammonium chloride is also an effective reducing agent for azides.
-
Thiol-yne Addition in SPAAC: In strain-promoted azide-alkyne cycloaddition (SPAAC) reactions involving strained alkynes, a side reaction can occur between the alkyne and free thiol groups (e.g., from cysteine residues) in a protein, in a process known as thiol-yne addition. This can compete with the desired azide-alkyne cycloaddition.
-
Glaser-Hay Coupling in CuAAC: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), an oxidative homocoupling of the alkyne partner can occur, which is known as the Glaser-Hay coupling. This side reaction competes with the desired cycloaddition.
Q4: Can intramolecular reactions occur with this compound?
While this compound contains both a nucleophilic amine and an electrophilic (upon activation) azide, intramolecular reactions are generally not a significant concern under standard bioconjugation conditions. The length and flexibility of the PEG7 spacer make intramolecular cyclization sterically and entropically unfavorable. However, under certain specific chemical conditions not typical for bioconjugation, intramolecular cyclization of molecules containing both azide and amine functionalities can be induced. For standard protocols, this is not a common side reaction to troubleshoot.
Q5: How does the PEG7 chain affect my experiment?
The polyethylene glycol (PEG) chain imparts several properties:
-
Increased Hydrophilicity: The PEG7 spacer enhances the water solubility of the linker and the resulting conjugate, which can be beneficial when working with hydrophobic molecules.
-
Steric Hindrance: The PEG chain can create a hydrophilic cloud around the conjugated molecule. This can sometimes lead to steric hindrance, potentially reducing the binding affinity or activity of a protein if the conjugation site is near an active or binding site. The length of the PEG chain influences the degree of steric shielding.
-
Reduced Aggregation: PEGylation is a well-known strategy to reduce protein aggregation.
Troubleshooting Guides
Problem 1: Low Yield of Amine Conjugation (e.g., with an NHS-ester activated protein)
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS ester | Ensure the reaction buffer pH is within the optimal range (typically 7.2-8.5). Prepare NHS ester stock solutions fresh in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH. |
| Competing primary amines in the buffer | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. Avoid buffers containing Tris or glycine. |
| Low protein concentration | If possible, increase the concentration of your protein. Reactions in dilute protein solutions may be less efficient. |
| Inaccessible primary amines on the target protein | The primary amines on your protein may be sterically hindered. Consider using a linker with a longer PEG chain or trying a different conjugation chemistry. |
| Degraded this compound | Ensure the reagent has been stored properly at -20°C and protected from moisture. Use a fresh vial if degradation is suspected. |
Problem 2: Low Yield in Click Chemistry Reaction (SPAAC or CuAAC)
| Potential Cause | Recommended Solution |
| (CuAAC) Inactive Copper Catalyst | Ensure all solvents and solutions are thoroughly degassed to remove oxygen, which can oxidize the active Cu(I) catalyst. Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate. |
| (CuAAC) Impure Reagents | Ensure the purity of both the this compound conjugate and the alkyne-containing molecule. |
| (SPAAC) Thiol-yne Side Reaction | If your protein contains free cysteines, consider blocking them with a thiol-reactive agent like iodoacetamide (IAM) prior to the SPAAC reaction. |
| Incorrect Stoichiometry | Optimize the molar ratio of the reactants. For SPAAC, a 2-4 fold molar excess of the azide or DBCO-containing molecule is often used. For CuAAC, a slight excess of the alkyne (e.g., 1.1 equivalents) is a good starting point. |
| Solubility Issues | While the PEG linker improves solubility, the overall conjugate may still have solubility issues. Consider the use of co-solvents like DMSO or DMF (up to 20%), but be mindful of their potential effects on protein stability. |
Problem 3: Aggregation of the Final Conjugate
| Potential Cause | Recommended Solution |
| High Degree of Labeling | Reduce the molar excess of the this compound (if reacting with an activated molecule) or the NHS-ester (if activating a protein) to control the number of modifications per molecule. |
| Hydrophobic Nature of Conjugated Molecule | The hydrophobicity of the molecule attached via click chemistry may overcome the solubilizing effect of the PEG7 chain. Consider using a longer PEG linker if aggregation is a persistent issue. |
| Suboptimal Buffer Conditions | Ensure the final buffer conditions (pH, ionic strength) are optimal for the stability of the conjugated protein. |
Data Presentation
Table 1: Reaction Conditions for NHS Ester-Amine Coupling
| Parameter | Recommended Condition | Rationale |
| pH | 7.2 - 8.5 | Balances the rate of amine reaction with the rate of NHS ester hydrolysis. |
| Buffer | Amine-free (e.g., PBS, HEPES, Borate) | Avoids competition from primary amines in the buffer. |
| Temperature | Room Temperature or 4°C | Room temperature for 30-60 minutes or 4°C for 2-4 hours are common starting points. |
| Molar Excess | 5-20 fold molar excess of NHS ester to protein | A starting point to achieve a reasonable degree of labeling (e.g., 4-6 linkers per antibody). This needs to be optimized for each specific protein. |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
Experimental Protocols
Protocol: Two-Step Conjugation of a Payload to an Antibody using this compound and a DBCO-NHS ester
This protocol describes a common workflow where an antibody is first functionalized with a DBCO-alkyne, and then this compound is conjugated to a payload via its amine group, followed by a SPAAC reaction to link the two components.
Step 1: Antibody Modification with DBCO-NHS ester
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer, such as PBS, pH 7.4. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.
-
DBCO-NHS Ester Preparation: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 20%.
-
Incubation: Incubate the reaction for 60 minutes at room temperature.
-
Quenching: Add a quenching buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM to consume any unreacted DBCO-NHS ester. Incubate for 15 minutes.
-
Purification: Remove excess DBCO-NHS ester and byproducts using a desalting column or dialysis against PBS. The DBCO-functionalized antibody is now ready for the SPAAC reaction.
Step 2: Payload Modification with this compound (if payload has a reactive carboxyl group)
-
Activation of Payload: Activate the carboxylic acid on the payload by converting it to an NHS ester using EDC and NHS in an appropriate anhydrous organic solvent.
-
Conjugation: Add the this compound to the activated payload solution and stir for 3-24 hours, monitoring the reaction by LC-MS or TLC.
-
Purification: Purify the this compound-payload conjugate using standard chromatographic techniques.
Step 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reaction Setup: Mix the DBCO-functionalized antibody with a 2-4 fold molar excess of the this compound-payload conjugate in PBS.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Analysis and Purification: Analyze the formation of the antibody-drug conjugate (ADC) by SDS-PAGE, which will show a shift in molecular weight. Purify the final ADC using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove unreacted payload-linker.
Visualizations
References
Technical Support Center: Preventing Protein Aggregation with Azido-PEG7-amine
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to prevent protein aggregation during PEGylation with amine-reactive azido-PEG reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a common issue that can compromise the efficacy and safety of the final bioconjugate.[1] Aggregation is a complex process driven by the exposure of hydrophobic regions or charge imbalances, leading to intermolecular associations.[2] Key factors during the PEGylation reaction can trigger or exacerbate this issue.
Common Causes of Aggregation:
-
High Protein Concentration: Increased proximity of protein molecules enhances the probability of intermolecular interactions and aggregation.[2]
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition significantly influence protein stability.[2] Most proteins are least soluble at their isoelectric point (pI), and deviations from their optimal stability pH can induce unfolding and aggregation.[3]
-
High Molar Ratio of PEG: While a sufficient excess of the PEG reagent is needed for efficient conjugation, a very high ratio can sometimes promote aggregation.
-
Reaction Rate: A rapid, uncontrolled reaction can favor intermolecular cross-linking over the desired intramolecular modification.
-
Inherent Protein Instability: Some proteins are intrinsically prone to aggregation, and the conjugation process can destabilize them further.
-
Reagent Quality: Impurities or the presence of cross-linking species in the PEG reagent can lead to unintended intermolecular bridging.
References
Technical Support Center: Issues with Copper Catalyst Removal in CuAAC with Azido-PEG7-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of copper catalysts in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, specifically involving Azido-PEG7-amine.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of the copper catalyst crucial after a CuAAC reaction?
Residual copper can be cytotoxic, interfering with downstream biological applications. For drug development and bioconjugation, minimizing copper contamination is essential to ensure the safety and efficacy of the final product. Furthermore, copper ions can generate reactive oxygen species (ROS), which may lead to damage of the conjugated molecules.
Q2: What are the most common indicators of residual copper in my sample?
A persistent green or blue color in your purified product is a strong visual indicator of residual copper salts. For more sensitive and quantitative analysis, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are recommended.
Q3: What are the primary methods for removing copper catalysts from CuAAC reactions involving PEGylated molecules?
The most common and effective methods for copper removal include:
-
Chelation with EDTA followed by purification: This involves using a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to form a stable complex with the copper ions, which is then removed by methods suitable for PEGylated molecules such as dialysis or size-exclusion chromatography (SEC).
-
Use of specialized copper-chelating resins: Resins like Chelex® or those with iminodiacetic acid or bis-picolylamine functional groups can selectively bind and remove copper ions from the reaction mixture.
-
Solid-Phase Extraction (SPE): This technique can be used to either retain the PEGylated product while washing away the copper salts or vice-versa, depending on the chosen stationary and mobile phases.
-
Ultrafiltration: This method separates molecules based on size and can be effective in removing small molecules like copper-EDTA complexes from larger PEGylated products.
Q4: Are there alternatives to CuAAC that avoid the issue of copper removal altogether?
Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an excellent alternative. SPAAC utilizes strained cyclooctynes that react with azides without the need for a copper catalyst, thereby eliminating the copper removal step. This is particularly advantageous for in vivo applications where copper toxicity is a major concern.
Troubleshooting Guides
Problem 1: My purified this compound conjugate solution remains blue or green.
-
Possible Cause: Incomplete removal of the copper catalyst.
-
Troubleshooting Steps:
-
Increase Chelator Concentration: If using EDTA, ensure a sufficient molar excess of EDTA to copper is used. A common starting point is a 10-50 fold molar excess.
-
Optimize Purification Method:
-
Dialysis: Increase the dialysis time and the frequency of buffer changes. Using a dialysis buffer containing a low concentration of EDTA (e.g., 1-5 mM) in the initial changes can improve efficiency.
-
Chelating Resin: Increase the amount of resin used or the incubation time of the reaction mixture with the resin. Ensure adequate mixing to maximize contact between the solution and the resin beads.
-
Size-Exclusion Chromatography (SEC): Ensure the column is properly equilibrated and that there is sufficient resolution between your PEGylated product and the copper-EDTA complex.
-
-
Repeat the Purification Step: A second round of purification using the same or a different method can often remove the remaining traces of copper.
-
Problem 2: Low yield of my PEGylated product after copper removal.
-
Possible Cause 1: The PEGylated product is binding to the copper removal resin.
-
Troubleshooting Steps:
-
Some chelating resins can have non-specific interactions with biomolecules or PEG chains.
-
Consider switching to a different type of chelating resin with a different backbone chemistry.
-
Alternatively, use a chelation/dialysis or chelation/ultrafiltration method which relies on size-based separation rather than resin binding.
-
-
Possible Cause 2: Precipitation of the PEGylated product during the removal process.
-
Troubleshooting Steps:
-
Ensure that the buffer conditions (pH, ionic strength) throughout the purification process are optimal for the solubility of your this compound conjugate.
-
PEGylated compounds can sometimes be sensitive to changes in their environment. Avoid drastic changes in solvent polarity.
-
Problem 3: Downstream biological assay is failing, possibly due to copper toxicity.
-
Possible Cause: Trace amounts of residual copper are still present, even if not visually detectable. After purification, the crude product of a CuAAC reaction might contain up to 25 ppm of copper, while the acceptable limit for many pharmaceutical applications is below 15 ppm.[1]
-
Troubleshooting Steps:
-
Quantify Residual Copper: Use a sensitive analytical technique like ICP-MS to accurately determine the copper concentration in your final product.
-
Employ a More Rigorous Removal Method: If significant copper is detected, switch to a more effective removal strategy. A combination of methods, for example, initial treatment with a chelating resin followed by extensive dialysis or ultrafiltration, can be very effective.
-
Consider Copper-Free Click Chemistry: For highly sensitive applications, redesigning the conjugation strategy to use SPAAC may be the most reliable solution to eliminate copper-related issues.
-
Quantitative Data on Copper Removal
| Purification Method | Typical Residual Copper Level | Key Considerations |
| Dialysis with EDTA | < 10 ppm | Efficiency depends on dialysis volume, frequency of buffer changes, and membrane cutoff. Can be time-consuming. |
| Chelating Resin (e.g., Chelex®) | < 5 ppm | High binding capacity for copper. Potential for non-specific binding of the product. |
| Solid-Phase Extraction (SPE) | Variable (< 1-20 ppm) | Method development is required to optimize resin and elution conditions. Good for smaller scale purifications. |
| Ultrafiltration with EDTA | < 5 ppm | Can be faster than dialysis and highly effective for removing small molecules from larger conjugates. |
Note: The values presented are estimates and the actual residual copper should be determined experimentally using a sensitive analytical method such as ICP-MS.
Experimental Protocols
Protocol 1: Copper Removal using EDTA and Dialysis
-
Chelation: After the CuAAC reaction is complete, add a 10-50 fold molar excess of a 0.5 M EDTA stock solution (pH 8.0) relative to the initial amount of copper sulfate used. Stir the reaction mixture at room temperature for at least 1 hour.
-
Dialysis Setup: Transfer the reaction mixture into a dialysis tubing with an appropriate molecular weight cutoff (MWCO) for your this compound conjugate (e.g., 1 kDa).
-
Dialysis: Dialyze against a large volume (e.g., 100-1000 times the sample volume) of a suitable buffer (e.g., PBS, pH 7.4).
-
Buffer Changes: Perform at least 3-4 buffer changes over 24-48 hours. For the first two changes, consider adding 1-5 mM EDTA to the dialysis buffer to facilitate copper removal. The final two dialysis steps should be against a buffer without EDTA to remove the excess chelating agent.
-
Sample Recovery: Carefully recover the sample from the dialysis tubing.
Protocol 2: Copper Removal using a Chelating Resin
-
Resin Preparation: Prepare the chelating resin (e.g., Chelex® 100) according to the manufacturer's instructions. This typically involves washing the resin with deionized water and equilibrating it with the reaction buffer.
-
Incubation: Add the equilibrated resin to the completed CuAAC reaction mixture. Use a sufficient amount of resin to provide a large excess of chelating capacity relative to the amount of copper in the reaction.
-
Mixing: Gently mix the slurry on a rocker or rotator for 1-4 hours at room temperature. The solution should become colorless as the copper is sequestered by the resin.
-
Separation: Separate the resin from the reaction mixture by filtration or centrifugation.
-
Product Recovery: Collect the filtrate or supernatant containing your purified PEGylated product. Wash the resin with a small amount of fresh buffer to recover any product that may be retained in the resin bed.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues related to copper catalyst removal in CuAAC reactions with this compound.
The following diagram illustrates the general experimental workflow for a CuAAC reaction followed by copper removal.
References
Technical Support Center: Purification of Azido-PEG7-Amine Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Azido-PEG7-amine conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in a reaction mixture for this compound conjugates?
A1: The primary impurities in a typical conjugation reaction include unreacted this compound, the unconjugated substrate molecule (e.g., protein, peptide, or small molecule), and potentially byproducts from side reactions. The reaction mixture is often a heterogeneous mix of these components.[]
Q2: What are the most common methods for purifying PEGylated conjugates?
A2: The most widely used purification techniques for PEGylated molecules, including this compound conjugates, are based on chromatography.[][2] These include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is very effective for removing smaller, unreacted PEG linkers and other low molecular weight impurities.[]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. This method is useful if the conjugation of the this compound linker alters the overall charge of the target molecule.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. This technique can be highly effective in separating the more hydrophobic conjugate from the unreacted components.
-
Hydrophobic Interaction Chromatography (HIC): An alternative to RP-HPLC that separates molecules based on hydrophobicity but under less denaturing conditions, making it suitable for proteins.
Other methods like dialysis or tangential flow filtration (TFF) can also be employed, particularly for removing small molecule impurities from larger protein conjugates.
Q3: How do I choose the best purification method for my specific this compound conjugate?
A3: The choice of purification method depends on the properties of your conjugate and the unreacted starting materials.
-
For large conjugates (e.g., proteins): SEC is an excellent initial step to remove the much smaller, unreacted this compound. This can be followed by IEX or HIC for finer separation of the conjugate from the unconjugated protein.
-
For smaller conjugates (e.g., peptides, small molecules): RP-HPLC is often the most effective method due to its high resolving power based on differences in hydrophobicity between the conjugate and impurities.
Q4: Can I use precipitation to purify my conjugate?
A4: Precipitation can sometimes be used to remove PEG oligomers from reaction mixtures, particularly with polymers. For instance, PEG has low solubility in cold diethyl ether. However, the efficiency and selectivity of this method can be low, and it may not be suitable for all types of conjugates, especially sensitive biomolecules.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of purified conjugate | The purification method is not optimal and is leading to product loss. | Optimize the chromatography conditions (e.g., gradient, flow rate, column type). Consider a different purification technique that is better suited for the properties of your conjugate. For example, if using IEX, ensure the pH of the buffer allows for a significant charge difference between the conjugate and impurities. |
| The conjugate is unstable under the purification conditions. | For sensitive biomolecules, use less harsh methods like HIC instead of RP-HPLC. Ensure the pH and temperature are within the stability range of your conjugate. | |
| Co-elution of unreacted starting material with the conjugate | The chosen chromatographic method does not provide sufficient resolution. | Combine different purification techniques. For instance, use SEC as a first step to remove unreacted PEG, followed by IEX or RP-HPLC for higher resolution separation. This is often referred to as a two-dimensional (2D) LC approach. |
| The properties of the conjugate and the unreacted material are too similar. | Modify the chromatographic conditions to enhance separation. For RP-HPLC, adjust the gradient slope or the organic solvent. For IEX, fine-tune the pH or the salt gradient. | |
| Presence of unreacted this compound in the final product | The molecular weight difference between the conjugate and the free PEG linker is not large enough for efficient SEC separation. | Use a high-resolution SEC column. Alternatively, RP-HPLC is often very effective at separating PEG linkers from the conjugate. |
| The PEG linker is aggregating or interacting with the conjugate. | Add organic modifiers or detergents to the mobile phase to disrupt non-specific interactions. | |
| Difficulty in detecting the PEGylated conjugate | The conjugate lacks a strong chromophore for UV detection. | Use a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which are universal detectors for non-volatile analytes and do not require a chromophore. |
Quantitative Data Summary
The following table summarizes typical performance metrics for different HPLC-based purification methods for PEGylated proteins, which can serve as a reference for purifying this compound conjugates.
| Purification Method | Principle of Separation | Typical Purity Achieved | Key Advantages | Key Limitations |
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius | >95% | Excellent for removing unreacted PEG and aggregates. | Lower resolution for species of similar size. |
| Ion Exchange Chromatography (IEX) | Net surface charge | >98% | High resolution for molecules with different charges, can separate positional isomers. | Requires a charge difference between the conjugate and impurities. |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | >99% | High resolution, effective for separating positional isomers and unreacted starting materials. | Can be denaturing for some proteins. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | >98% | Less denaturing than RP-HPLC, good for maintaining protein structure. | Can have lower capacity and resolution compared to IEX. |
Experimental Protocols
General Protocol for Purification using Size Exclusion Chromatography (SEC)
This protocol is a starting point and should be optimized for your specific conjugate.
-
Column: Select an appropriate SEC column based on the molecular weight of your conjugate (e.g., Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm).
-
Mobile Phase: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., 150 mM Sodium Phosphate Buffer, pH 7.0).
-
Flow Rate: Set a flow rate appropriate for the column (e.g., 1.0 mL/min).
-
Column Temperature: Maintain the column at ambient temperature.
-
Sample Preparation: Dissolve the crude reaction mixture in the mobile phase to a concentration of approximately 2.0 mg/mL. Filter the sample through a 0.22 µm filter before injection.
-
Injection: Inject a suitable volume of the sample onto the column (e.g., 20 µL).
-
Detection: Monitor the elution profile using a UV detector at 214 nm or 280 nm. If the conjugate lacks a chromophore, a Charged Aerosol Detector (CAD) can be used.
-
Fraction Collection: Collect fractions corresponding to the peak of the purified conjugate.
-
Analysis: Analyze the collected fractions for purity using an appropriate analytical technique (e.g., analytical SEC, RP-HPLC, or mass spectrometry).
Visualizations
Purification Workflow
Caption: A general workflow for the purification of this compound conjugates.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting the purification process.
References
Technical Support Center: Optimizing Protein Labeling with Azido-PEG7-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the molar ratio of Azido-PEG7-amine for protein labeling. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful conjugation experiments.
Troubleshooting Guide
Encountering issues during your protein labeling experiment? This guide addresses common problems, their potential causes, and actionable solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | Hydrolysis of NHS ester: The N-hydroxysuccinimide (NHS) ester on the this compound is moisture-sensitive and can hydrolyze, rendering it inactive.Incorrect reaction buffer pH: The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[1] Lower pH values will result in the protonation of amine groups, reducing their reactivity.Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the protein's primary amines for the labeling reagent.[2]Insufficient molar excess of the linker: The concentration of the this compound may be too low relative to the protein concentration. | Prepare a fresh solution of this compound in anhydrous DMSO or DMF immediately before use.[2][3]Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[1]Use an amine-free buffer like phosphate-buffered saline (PBS) or sodium bicarbonate buffer. If necessary, perform a buffer exchange to remove any interfering substances.Increase the molar ratio of this compound to the protein. Start with a 20-fold molar excess and optimize from there. |
| Protein Precipitation | High concentration of organic solvent: The use of excessive DMSO or DMF to dissolve the this compound can denature the protein.Over-labeling of the protein: Attaching too many PEG chains can alter the protein's solubility and lead to aggregation. | Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% (v/v).Reduce the molar excess of this compound in the reaction. |
| Inconsistent Labeling Results | Variability in reaction conditions: Minor fluctuations in pH, temperature, or incubation time can affect labeling efficiency.Inaccurate quantification of protein or linker: Errors in determining the initial concentrations will lead to incorrect molar ratios. | Standardize all experimental parameters, including buffer preparation, reagent concentrations, incubation times, and temperature.Accurately determine the concentration of your protein stock solution and carefully weigh the this compound. |
| Poor "Click" Chemistry Reaction | Inefficient azide-alkyne cycloaddition: Issues with the copper catalyst or other reagents in the click chemistry step can lead to poor conjugation of the reporter molecule.Steric hindrance: The PEG linker, while beneficial, may sterically hinder the subsequent click chemistry reaction. | Optimize the click chemistry conditions, including the concentrations of the copper catalyst, reducing agent, and ligand.If steric hindrance is suspected, consider using a longer PEG linker in future experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein?
A1: The optimal molar ratio depends on the specific protein and the desired degree of labeling. A good starting point for optimization is a 10:1 to 40:1 molar coupling ratio of this compound to your protein. For antibodies (IgG) at a concentration of 1-10 mg/mL, a 20-fold molar excess typically yields 4-6 PEG linkers per antibody. It is recommended to perform initial experiments with several different molar ratios to determine the best conditions for your specific protein.
Q2: What is the ideal buffer for the labeling reaction?
A2: An amine-free buffer with a pH between 7.2 and 8.5 is recommended. Commonly used buffers include 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the labeling reaction.
Q3: How should I prepare and store the this compound solution?
A3: this compound is moisture-sensitive. It should be stored at -20°C and protected from moisture. Immediately before use, dissolve the required amount in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Do not prepare stock solutions for long-term storage as the NHS ester can hydrolyze over time.
Q4: How can I remove unreacted this compound after the labeling reaction?
A4: Unreacted linker can be removed using size-exclusion chromatography (e.g., a desalting column) or dialysis. These methods separate the larger labeled protein from the smaller, unreacted this compound molecules.
Q5: How can I determine the degree of labeling (DOL)?
A5: The degree of labeling, or the number of PEG molecules per protein, can be determined using various analytical techniques. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to measure the mass increase of the protein after labeling. UV-Vis spectroscopy can also be used if the PEG linker or the subsequent click chemistry reporter has a chromophore.
Experimental Protocols & Data
Optimizing the Molar Coupling Ratio
The following table summarizes key parameters for optimizing the molar ratio of this compound for protein labeling.
| Parameter | Recommended Condition | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Ratio (Linker:Protein) | 10:1 to 40:1 | A 20-fold molar excess is a common starting point for antibodies. This may require optimization depending on the protein. |
| Reaction Buffer | 0.1 M Sodium Phosphate or 0.1 M Sodium Bicarbonate | Must be amine-free (no Tris or glycine). |
| Reaction pH | 7.2 - 8.5 | Optimal for NHS ester reaction with primary amines. |
| Reaction Temperature | Room Temperature or 4°C | Room temperature for 30-60 minutes or on ice for 2 hours are typical incubation conditions. |
| Incubation Time | 30 minutes - 2 hours | Longer incubation times do not significantly improve yield and may increase the hydrolysis of the NHS ester. |
| Organic Solvent Concentration | <10% (v/v) | High concentrations of DMSO or DMF can denature the protein. |
Detailed Experimental Protocol
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare the Protein Solution: Ensure your protein is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 20-fold).
-
Slowly add the this compound solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purify the Labeled Protein: Separate the labeled protein from the unreacted linker and byproducts using a desalting column equilibrated with your desired storage buffer.
-
Characterization: Determine the degree of labeling and confirm the integrity of the labeled protein using appropriate analytical methods.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps and logical relationships.
Caption: Experimental workflow for protein labeling with this compound.
Caption: Troubleshooting logic for common protein labeling issues.
References
Technical Support Center: Characterization of Azido-PEG7-Amine Conjugates
Welcome to the technical support center for the characterization of Azido-PEG7-amine conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of these bifunctional linkers and their conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker containing a terminal azide (-N₃) group and a primary amine (-NH₂) group, connected by a seven-unit polyethylene glycol (PEG) spacer.[1][2] This linker is commonly used in bioconjugation, drug delivery, and the synthesis of antibody-drug conjugates (ADCs) and PROTACs.[3][4] The azide group allows for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), while the amine group can react with moieties like carboxylic acids or N-hydroxysuccinimide (NHS) esters.[4]
Q2: How can I confirm the purity and identity of the initial this compound reagent?
The identity and purity of the this compound reagent can be confirmed using a combination of analytical techniques:
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the PEG backbone, as well as the terminal methylene groups adjacent to the azide and amine functionalities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To detect the characteristic azide peak.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Q3: What are the optimal reaction conditions for conjugating the amine end of this compound?
When reacting the primary amine with an NHS ester, the optimal pH range is typically between 7.2 and 8.5. Below this range, the amine is protonated and less nucleophilic, while at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency. It is crucial to use amine-free buffers such as phosphate-buffered saline (PBS), borate, or bicarbonate buffers.
Q4: How can I monitor the progress of the conjugation reaction?
The progress of the conjugation reaction can be monitored by HPLC. An ideal HPLC method will be able to separate the starting materials (e.g., your molecule of interest and the this compound linker) from the final conjugate. By taking time points from the reaction mixture, you can observe the consumption of the starting materials and the formation of the product peak.
Q5: What are the best storage conditions for this compound and its conjugates?
This compound should be stored at -20°C in a dry, dark environment to prevent degradation. It is sensitive to moisture, especially if it has a reactive group like an NHS ester attached to the amine terminus. For conjugates, storage conditions will depend on the nature of the conjugated molecule (e.g., protein, small molecule), but generally, storage at -20°C or -80°C in a suitable buffer is recommended to maintain stability.
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
Possible Cause 1: Incorrect Buffer Conditions The pH of the reaction buffer is critical for the efficient reaction of the amine group. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the reaction.
-
Solution: Ensure the reaction is performed in an amine-free buffer (e.g., PBS, borate buffer) at a pH between 7.2 and 8.5. Verify the pH of the buffer before starting the reaction.
Possible Cause 2: Inactive Reagents The this compound linker, especially if functionalized with a moisture-sensitive group like an NHS ester, can hydrolyze if exposed to moisture.
-
Solution: Always use fresh, high-purity reagents. Allow the linker to warm to room temperature before opening the vial to prevent condensation. Prepare stock solutions immediately before use and do not store aqueous solutions of reactive linkers.
Possible Cause 3: Steric Hindrance The reactive sites on your target molecule may be sterically hindered, preventing the PEG linker from accessing them.
-
Solution: Consider optimizing the linker length or the reaction conditions (e.g., temperature, incubation time). In some cases, partial denaturation of a protein may be necessary to expose reactive residues, but this should be done with caution to preserve biological activity.
Problem 2: Difficulty in Purifying the Conjugate
Possible Cause 1: Similar Properties of Reactants and Products The starting materials and the final conjugate may have similar retention times in chromatography due to the hydrophilic nature of the PEG linker.
-
Solution: Optimize the HPLC method. For reverse-phase HPLC, a shallow gradient may be necessary to resolve the conjugate from the unreacted starting materials. Size-exclusion chromatography (SEC) can also be an effective purification method if there is a significant difference in size between the unreacted molecule and the final conjugate.
Possible Cause 2: Aggregation of the Conjugate PEGylation can sometimes lead to aggregation, especially with proteins.
-
Solution: Analyze the purified conjugate by SEC to check for the presence of high molecular weight aggregates. Optimize buffer conditions (e.g., pH, ionic strength, addition of mild detergents) to minimize aggregation.
Problem 3: Ambiguous Characterization Results
Possible Cause 1: Broad Peaks in Mass Spectrometry PEGylated compounds can produce broad peaks in the mass spectrum due to their heterogeneity and the presence of multiple charge states.
-
Solution: Use a high-resolution mass spectrometer. Deconvolution software can help in determining the mass of the conjugate from the complex spectra. Post-column addition of amines like triethylamine (TEA) can reduce charge state complexity and simplify the spectrum.
Possible Cause 2: Complex NMR Spectra The ¹H NMR spectrum of a PEGylated conjugate can be dominated by the large signal from the PEG backbone, making it difficult to analyze the signals from the conjugated molecule.
-
Solution: Careful integration of the characteristic PEG signal (around 3.6 ppm) relative to a well-resolved signal from the conjugated molecule can help determine the degree of PEGylation. 2D NMR techniques may be necessary to resolve overlapping signals.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1333154-77-0 | |
| Molecular Formula | C₁₆H₃₄N₄O₇ | |
| Molecular Weight | 394.46 g/mol | |
| Appearance | Solid Powder | |
| Solubility | Soluble in DMSO and Water |
Table 2: Expected Analytical Data for this compound
| Analytical Technique | Expected Results |
| ¹H NMR (in D₂O) | Multiplets for methylene groups adjacent to amine and azide. A large singlet/multiplet around 3.6-3.7 ppm for the PEG backbone protons. |
| ¹³C NMR | Peaks corresponding to the different carbon environments in the PEG chain, with distinct signals for the carbons adjacent to the amine and azide groups. A peak around 50 ppm is characteristic of the carbon attached to the azide. |
| FTIR | A characteristic sharp absorption peak for the azide group around 2100 cm⁻¹. |
| Mass Spectrometry (ESI-MS) | A prominent [M+H]⁺ ion at m/z 395.25. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of a Protein with Azido-PEG7-NHS Ester
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the Azido-PEG7-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution. The final concentration of DMSO in the reaction should be less than 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.
Protocol 2: Characterization by RP-HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength relevant to the conjugated molecule (e.g., 280 nm for proteins).
-
Analysis: Monitor the retention times of the starting materials and the product. The conjugate will typically have a different retention time from the unconjugated molecule.
Protocol 3: Characterization by ESI-MS
-
Sample Preparation: Dilute the purified conjugate to approximately 0.1 mg/mL in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Infusion: Infuse the sample into the electrospray ionization source at a flow rate of 5-10 µL/min.
-
Mass Spectrometer Settings: Acquire data in positive ion mode over a mass range appropriate for the expected mass of the conjugate.
-
Data Analysis: Use deconvolution software to determine the molecular weight of the conjugate from the resulting charge state envelope.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound conjugates.
Caption: Troubleshooting logic for low conjugation yield in this compound reactions.
References
Stability issues of Azido-PEG7-amine in aqueous buffers
Welcome to the technical support center for Azido-PEG7-amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and answering frequently asked questions related to the use of this compound in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous buffers?
A1: this compound is a heterobifunctional linker composed of an azide group, a seven-unit polyethylene glycol (PEG) chain, and a primary amine. The azide functional group is generally stable under a wide range of aqueous buffer conditions commonly used in bioconjugation. The PEG chain, consisting of stable ether bonds, is also robust under typical physiological pH and temperature. However, prolonged exposure to harsh conditions can lead to degradation. The primary amine is a reactive functional group, and its stability is more related to its reactivity with other components in the buffer or reaction mixture.
Q2: How should I store this compound, both as a solid and in solution?
A2: To ensure maximum stability, solid this compound should be stored at -20°C, protected from moisture and light. For aqueous buffer solutions, it is recommended to prepare them fresh for each experiment. If a stock solution needs to be prepared, use an anhydrous solvent like DMSO or DMF and store it at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.
Q3: Are there any buffer components I should avoid when working with this compound?
A3: Yes. Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided if the intended reaction involves the amine group of the this compound, as they will compete for the reaction.[1] For reactions involving the azide group, it is important to avoid components that can reduce the azide, such as strong reducing agents like DTT or TCEP, especially in the presence of metal catalysts.[2][3][4][5]
Q4: What is the optimal pH range for working with this compound in aqueous buffers?
A4: The optimal pH depends on the specific application.
-
For reactions involving the amine group (e.g., conjugation to an NHS ester): A pH range of 7.2 to 8.5 is generally recommended to balance the reactivity of the primary amine with the stability of the other reaction components.
-
For "click chemistry" reactions involving the azide group (e.g., CuAAC): These reactions are robust and can be performed over a broad pH range, typically from 4 to 12. However, for applications with sensitive biomolecules, a near-neutral pH of 7 is often preferred to prevent degradation.
Q5: Can the PEG chain of this compound degrade in aqueous buffers?
A5: The ether bonds of the PEG chain are generally stable. However, they can be susceptible to slow hydrolysis under harsh acidic conditions (low pH) and oxidative degradation. Factors that can accelerate PEG degradation include elevated temperatures, exposure to oxygen, and the presence of transition metal ions. For long-term experiments, it is advisable to use degassed buffers and consider including antioxidants if oxidative degradation is a concern.
Troubleshooting Guide
This guide addresses specific issues that users might encounter when using this compound in aqueous buffers.
Issue 1: Low or No Reactivity of the Amine Group
| Potential Cause | Recommended Solution |
| Competitive Reaction with Buffer Components | Avoid using buffers containing primary or secondary amines (e.g., Tris, glycine). Switch to a non-amine-containing buffer such as phosphate-buffered saline (PBS) or HEPES. |
| Incorrect pH of the Reaction Buffer | Ensure the pH of the reaction buffer is within the optimal range for the specific amine chemistry being used (typically pH 7.2-8.5 for reactions with NHS esters). |
| Degradation of the Reaction Partner | If reacting with a moisture-sensitive compound (e.g., an NHS ester), ensure that all reagents and solvents are anhydrous and that the reaction partner has not hydrolyzed. |
Issue 2: Low or No Reactivity of the Azide Group
| Potential Cause | Recommended Solution |
| Presence of Reducing Agents | Avoid the presence of reducing agents such as DTT or TCEP in the reaction buffer, as they can reduce the azide to an amine, rendering it unreactive for click chemistry. |
| Suboptimal "Click Chemistry" Conditions | For copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensure the proper concentrations of the copper catalyst and a reducing agent (like sodium ascorbate) are used. The inclusion of a copper-chelating ligand (e.g., THPTA) can improve reaction efficiency and protect biomolecules. |
| Incompatible Buffer Components | While generally robust, ensure no buffer components are interfering with the specific click chemistry reaction being performed. |
Issue 3: Conjugate Instability or Aggregation
| Potential Cause | Recommended Solution |
| PEG Chain Degradation | For long-term stability, store conjugates at -20°C or -80°C in a suitable buffer. Minimize exposure to oxygen by using degassed buffers or storing under an inert gas (e.g., argon). Avoid harsh acidic or basic conditions. |
| Hydrophobic Interactions | The conjugation of this compound to a biomolecule can alter its surface properties. Optimize buffer conditions (pH, ionic strength) to maintain the solubility of the conjugate. The inclusion of excipients may be beneficial. |
| Suboptimal Purification | Ensure that the purification method does not expose the conjugate to harsh conditions that could lead to degradation or aggregation. Size-exclusion chromatography (SEC) is often a gentle method for purifying PEGylated conjugates. |
Data on Stability of Functional Groups in this compound
The following table summarizes the stability of the different components of this compound in aqueous buffers based on available chemical knowledge.
| Functional Group / Linker | Stable Conditions | Conditions to Avoid | Potential Degradation Pathway |
| Azide (-N₃) | Wide pH range (4-12) in common biological buffers. | Strong reducing agents (e.g., DTT, TCEP), certain metal catalysts. | Reduction to a primary amine. |
| PEG7 Chain (-O-CH₂-CH₂-)₇ | Physiological pH (around 7.4) and moderate temperatures. | Harsh acidic conditions (low pH), high temperatures, presence of oxygen and transition metal ions. | Hydrolysis of ether bonds (acid-catalyzed), oxidative chain cleavage. |
| Primary Amine (-NH₂) | Stable in most common biological buffers at neutral to slightly basic pH. | Buffers containing primary/secondary amines (competitive reaction), highly acidic or basic conditions that may affect the overall molecule. | Generally stable, but can undergo side reactions due to its nucleophilicity. |
Experimental Protocols
Protocol 1: General Procedure for Testing the Stability of this compound in an Aqueous Buffer
Objective: To assess the stability of the azide and amine functionalities of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Analytical method for detection (e.g., HPLC with a suitable detector, LC-MS)
-
Control samples stored under ideal conditions (e.g., -80°C, lyophilized)
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the aqueous buffer of interest at a known concentration.
-
Incubation: Aliquot the solution into several vials and incubate them under the desired experimental conditions (e.g., 4°C, room temperature, 37°C). Protect from light if necessary.
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot from one of the vials.
-
Analysis: Analyze the aliquot using a suitable analytical method (e.g., HPLC, LC-MS) to quantify the amount of intact this compound remaining. Compare the results to the control sample and the initial time point.
-
Functional Group Integrity (Optional): To specifically assess the integrity of the amine and azide groups, the samples can be subjected to test reactions.
-
Amine reactivity: React a sample with an NHS-ester functionalized fluorescent dye and quantify the product formation.
-
Azide reactivity: React a sample with an alkyne-functionalized fluorescent dye via a click chemistry reaction and quantify the product formation.
-
Visualizations
Caption: Potential degradation pathways of this compound in aqueous buffers.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Glucose promoted facile reduction of azides to amines under aqueous alkaline conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Reduction of Azides [chemistry.mdma.ch]
- 4. Amine synthesis by azide reduction [organic-chemistry.org]
- 5. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Azido-PEG7-Amine Conjugation to Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules to antibodies is paramount for the creation of next-generation therapeutics and diagnostics, such as antibody-drug conjugates (ADCs). The successful attachment of a linker like Azido-PEG7-amine to an antibody requires rigorous validation to ensure the desired drug-to-antibody ratio (DAR), homogeneity, and preservation of antibody function. This guide provides an objective comparison of key analytical techniques for validating this bioconjugation, supported by experimental data and detailed protocols.
Performance Comparison of Validation Techniques
The selection of an appropriate analytical method for validating the conjugation of this compound to an antibody depends on the specific information required, the stage of development, and available instrumentation. The following table summarizes and compares the primary validation techniques.
| Feature | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | UV-Vis Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Information | Precise molecular weight of the conjugate, determination of DAR, identification of conjugation sites.[1][2] | Determination of average DAR and distribution of different drug-loaded species.[3][4] | Determination of DAR, especially for reduced antibody fragments (light and heavy chains). | Estimation of average DAR. | Confirmation of the presence of the azide functional group. |
| Resolution/Sensitivity | High | High | High | Low | Moderate |
| Sample Requirement | < 1 mg | ~20 µg | Variable, typically in µg range | Variable, can be low | ~1-10 mg (solid or liquid) |
| Analysis Time | Fast (< 10 minutes per sample) | Moderate (30-60 minutes per run) | Moderate (30-60 minutes per run) | Fast (< 5 minutes per sample) | Fast (< 5 minutes per sample) |
| Advantages | Provides detailed molecular information and can identify specific conjugation sites. | Robust method for determining DAR distribution under native conditions. | Good resolution for separated antibody chains. | Simple, rapid, and non-destructive. | Directly confirms the presence of the key functional group (azide). |
| Disadvantages | High instrument cost and complexity. | Can have lower peak resolution compared to RP-HPLC. | Denaturing conditions can alter the antibody structure. | Provides an average DAR and lacks information on distribution; can be affected by buffer components. | Provides limited information on the overall structure or DAR. |
| Cost | High | Moderate | Moderate | Low | Low |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of your antibody conjugation.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio of ions to determine the precise molecular weight of the antibody and its conjugate. The mass difference confirms the successful conjugation of the this compound linker, and the relative intensities of different species can be used to calculate the DAR.
Protocol:
-
Sample Preparation:
-
Desalt the antibody-conjugate sample using a suitable method like size-exclusion chromatography (SEC) to remove non-volatile salts.
-
For analysis of reduced chains, incubate the conjugate with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Dilute the sample to an appropriate concentration (typically 0.1-1 mg/mL) in a volatile buffer system compatible with electrospray ionization (ESI), such as ammonium acetate or formic acid in water/acetonitrile.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).
-
-
Data Acquisition:
-
Acquire data in a positive ion mode over a mass range that encompasses the expected molecular weights of the unconjugated antibody and the various conjugated species.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the zero-charge mass of each species.
-
Calculate the DAR by analyzing the relative abundance of the peaks corresponding to the antibody with different numbers of attached linkers.
-
Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of the relatively hydrophobic this compound linker to the antibody increases its overall hydrophobicity. HIC can separate the unconjugated antibody from antibodies with one, two, or more linkers attached, allowing for the determination of the DAR and the distribution of species.
Protocol:
-
Sample Preparation:
-
Dilute the antibody-conjugate sample in the high-salt mobile phase (Mobile Phase A) to a concentration of approximately 2 mg/mL.
-
-
Instrumentation:
-
Use an HPLC or UPLC system with a UV detector and a HIC column (e.g., Butyl-NPR).
-
-
Chromatographic Conditions:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high salt to low salt to elute the species based on increasing hydrophobicity.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the different species (unconjugated, DAR=1, DAR=2, etc.).
-
Calculate the weighted average DAR based on the relative peak areas.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions. This method is particularly useful for analyzing the individual light and heavy chains of the antibody after reduction, allowing for the determination of which chains are conjugated and to what extent.
Protocol:
-
Sample Preparation:
-
Reduce the antibody-conjugate by incubating with a reducing agent like DTT to separate the heavy and light chains.
-
The sample is typically prepared in a denaturing buffer.
-
-
Instrumentation:
-
An HPLC or UPLC system with a UV detector and a reversed-phase column suitable for proteins (e.g., C4 or C8).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from low to high organic solvent (acetonitrile).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the DAR based on the relative peak areas of the conjugated and unconjugated chains.
-
UV-Vis Spectroscopy
Principle: This technique provides a rapid estimation of the average DAR by measuring the absorbance of the antibody (at 280 nm) and a chromophore on the linker or a label attached to the azide (if applicable). The Beer-Lambert law is used to calculate the concentrations of the antibody and the attached molecule, from which the average DAR is determined.
Protocol:
-
Sample Preparation:
-
Ensure the antibody-conjugate sample is in a buffer that does not interfere with the absorbance measurements.
-
-
Instrumentation:
-
A UV-Vis spectrophotometer.
-
-
Data Acquisition:
-
Measure the absorbance of the sample at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the azide-containing linker (if it has a distinct chromophore) or a reporter molecule attached to the azide.
-
-
Data Analysis:
-
Use the molar extinction coefficients of the antibody and the linker/reporter molecule to calculate their respective concentrations.
-
The average DAR is the ratio of the molar concentration of the linker/reporter to the molar concentration of the antibody.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the vibrations of molecular bonds. The azide group (N₃) has a characteristic strong and sharp absorption band around 2100 cm⁻¹, which is in a region of the spectrum that is often free from other interfering absorptions from the protein. This makes FTIR a direct method for confirming the presence of the azide group on the antibody.
Protocol:
-
Sample Preparation:
-
The sample can be a lyophilized powder or a concentrated solution. For Attenuated Total Reflectance (ATR)-FTIR, a small amount of solid or a drop of liquid is placed directly on the crystal.
-
-
Instrumentation:
-
An FTIR spectrometer, often equipped with an ATR accessory for easy sample handling.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument's software will automatically generate the absorbance spectrum.
-
-
Data Analysis:
-
Examine the spectrum for a sharp, strong absorption peak in the 2160-2120 cm⁻¹ region, which is characteristic of the azide group.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key validation techniques.
References
A Comparative Guide to Analytical Methods for Azator-PEG7-Amine Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of Azido-PEG7-amine, a heterobifunctional linker crucial in bioconjugation and drug delivery systems. Understanding the identity, purity, and structural integrity of this linker is paramount for reproducible and effective downstream applications. This document outlines the principles, experimental data, and detailed protocols for four common analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative and qualitative information obtained from each analytical technique for the characterization of this compound.
| Feature | NMR Spectroscopy | Mass Spectrometry | HPLC | FTIR Spectroscopy |
| Primary Information | Detailed molecular structure and connectivity | Molecular weight and elemental composition | Purity and quantification | Presence of functional groups |
| Key Indicators for this compound | Characteristic chemical shifts for PEG, azide, and amine protons | Precise mass-to-charge ratio (m/z) of the molecular ion | Retention time and peak area | Absorption bands for azide (~2100 cm⁻¹) and N-H bonds (~3300-3500 cm⁻¹) |
| Sample Requirement | ~5-25 mg (dissolved in deuterated solvent) | < 1 mg (in solution) | ~1-10 µg/mL | ~1-10 mg (solid or liquid) |
| Analysis Time | Slower (minutes to hours) | Fast (< 10 minutes) | Moderate (15-30 minutes) | Fast (< 5 minutes) |
| Sensitivity | Lower | High | High | Moderate |
| Data Interpretation | Complex | Moderate to complex | Relatively simple | Relatively simple |
| Quantitative Capability | Yes (qNMR) | Yes (with standards) | Yes (with standards) | Yes (with calibration) |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques for characterizing this compound.
Caption: Workflow for the characterization of this compound.
Determining the Drug-to-Antibody Ratio (DAR) of ADCs with an Azido-PEG7 Linker: A Comparative Guide
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an Antibody-Drug Conjugate (ADC), defining the average number of drug molecules conjugated to a single antibody. Accurate DAR determination is paramount as it directly influences the ADC's efficacy, safety, and pharmacokinetic profile. This guide provides a comparative analysis of common analytical techniques for determining the DAR of ADCs, with a special focus on those incorporating a hydrophilic Azido-PEG7 linker. We will delve into the experimental protocols, present comparative data, and outline the advantages and limitations of each method to aid researchers in selecting the most appropriate technique for their needs.
The inclusion of an Azido-PEG7 linker, a hydrophilic polyethylene glycol (PEG) spacer, can present unique challenges and considerations for certain analytical methods. This guide will address these aspects to provide a comprehensive overview for scientists and drug development professionals.
Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is a widely used chromatographic technique for DAR determination. It separates ADC species based on their hydrophobicity. The conjugation of hydrophobic drug-linker moieties to the antibody increases its overall hydrophobicity. As a result, ADCs with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.) can be resolved as distinct peaks.
Experimental Protocol: DAR Analysis by HIC
-
Sample Preparation:
-
Thaw the ADC sample on ice.
-
If necessary, desalt the ADC sample into the HIC mobile phase A using a desalting column to minimize buffer interference.
-
Dilute the ADC sample to a final concentration of 1-5 mg/mL using mobile phase A.
-
-
Chromatographic Conditions:
-
Column: A non-porous polymeric HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium sulfate with 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.
-
Flow Rate: 0.8 mL/min.
-
Gradient:
-
0-3 min: 0% B
-
3-25 min: 0-100% B
-
25-30 min: 100% B
-
30-35 min: 0% B
-
35-40 min: 0% B
-
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the relative percentage of each species.
-
The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
-
Visualization of HIC Workflow
Comparative Guide to Mass Spectrometry Analysis of Azido-PEG7-Amine Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Azido-PEG7-amine as a protein labeling reagent for mass spectrometry-based proteomics, evaluating its performance against alternative methods. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate labeling strategy for their specific needs.
Introduction to this compound Labeling
This compound is a bifunctional labeling reagent that enables a two-step approach for the selective enrichment and identification of proteins. The reagent consists of three key components:
-
An amine-reactive group (commonly an N-hydroxysuccinimide, NHS, ester) that forms a stable amide bond with primary amines on proteins, primarily the ε-amino group of lysine residues and the N-terminus.
-
A polyethylene glycol (PEG) spacer (in this case, with seven ethylene glycol units) that enhances the solubility of the labeled protein and reduces steric hindrance.
-
An azide group that serves as a bioorthogonal handle for "click chemistry."
This two-step labeling strategy offers versatility and specificity. The initial amine labeling can be performed on a complex protein mixture, followed by the highly selective click chemistry reaction to attach a reporter tag, such as biotin or a fluorescent dye, which contains a complementary alkyne group. This allows for the efficient enrichment of labeled proteins or peptides prior to mass spectrometry analysis.
Performance Comparison with Alternative Labeling Reagents
The choice of a protein labeling strategy is critical for the success of a proteomics experiment. The following tables provide a comparison of this compound with other commonly used labeling reagents.
Table 1: Comparison of Amine-Reactive Labeling Reagents
| Feature | This compound | Biotin-NHS Ester | Tandem Mass Tags (TMT) / iTRAQ |
| Target Moiety | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Labeling Principle | Two-step: Amine reaction followed by click chemistry | One-step: Direct biotinylation of amines | Chemical (Isobaric) |
| Enrichment Strategy | Affinity purification via click chemistry attached tag (e.g., biotin) | Direct affinity purification on avidin/streptavidin | No direct enrichment based on the tag itself |
| Multiplexing Capacity | Primarily for enrichment, multiplexing depends on subsequent isotopic labeling | Primarily for enrichment | Up to 18-plex with TMTpro |
| Quantitative Accuracy | Can be combined with isotopic labeling for quantification | Can be combined with isotopic labeling for quantification | High, but can be affected by ratio compression |
| Potential for Bias | Potential for bias towards surface-exposed, lysine-rich proteins.[1] | Similar bias towards surface-exposed, lysine-rich proteins. | Labeling efficiency can vary between peptides. |
| Side Reactions | NHS ester can react with other nucleophiles (e.g., Ser, Thr, Tyr).[2][3][4] | NHS ester can react with other nucleophiles. | Overlabeling on hydroxyl groups can occur under alkaline conditions.[5] |
Table 2: Comparison with Other Labeling Strategies
| Feature | This compound (Amine Reactive) | Metabolic Labeling (e.g., AHA) | Proximity Labeling (e.g., BioID, APEX) |
| Labeling Principle | Chemical labeling of existing proteins | In vivo incorporation into newly synthesized proteins | Enzymatic labeling of proximal proteins in vivo |
| Specificity | Targets primary amines | Targets specific amino acid incorporation (e.g., Methionine) | Targets proteins in close proximity to a bait protein |
| Temporal Resolution | Labels the proteome at a specific time point | Labels newly synthesized proteins over a defined period | Labels proximal proteins over a defined period |
| Cellular State | Typically performed on cell lysates (in vitro) | Performed in living cells (in vivo) | Performed in living cells (in vivo) |
| Identified Proteins | Abundant and surface-exposed proteins | Newly synthesized proteins | Proteins within a specific subcellular location or complex |
| Typical Number of IDs | Varies depending on sample complexity and enrichment efficiency | Can identify hundreds to thousands of newly synthesized proteins. | Can identify a few to hundreds of proximal proteins. |
Experimental Protocols
Protocol 1: Labeling of Proteins with Azido-PEG7-NHS Ester
This protocol describes the general procedure for labeling a protein mixture with an Azido-PEG7-NHS ester.
Materials:
-
Protein sample (e.g., cell lysate) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Azido-PEG7-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., Tris-HCl, pH 7.5)
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris, glycine), as these will compete with the labeling reaction. If necessary, perform a buffer exchange using a desalting column. The protein concentration should ideally be between 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the Azido-PEG7-NHS ester in DMSO to prepare a 10 mM stock solution.
-
Labeling Reaction: Add a 20-fold molar excess of the Azido-PEG7-NHS ester solution to the protein solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Add the quenching buffer to a final concentration of 25-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts using a desalting column.
-
Storage: Store the azide-labeled protein under conditions optimal for the unlabeled protein.
Protocol 2: Click Chemistry Reaction for Biotinylation
This protocol describes the subsequent conjugation of an alkyne-biotin to the azide-labeled protein via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Azide-labeled protein from Protocol 1
-
Alkyne-Biotin
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., TBTA)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reagent Preparation: Prepare stock solutions of alkyne-biotin, CuSO₄, sodium ascorbate, and TBTA in a suitable solvent (e.g., DMSO or water).
-
Click Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein, alkyne-biotin (typically a 2-5 fold molar excess over the protein), and the TBTA ligand.
-
Initiation of Reaction: In a separate tube, premix the CuSO₄ and sodium ascorbate. Add this mixture to the protein solution to initiate the click reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: The biotinylated protein can then be enriched using streptavidin-coated beads.
Mandatory Visualizations
Caption: Experimental workflow for this compound labeling and mass spectrometry analysis.
Caption: Simplified EGFR signaling pathway, a target for protein-protein interaction studies.
Mass Spectrometry Data Analysis Workflow
The analysis of data from chemically labeled proteins requires a specific bioinformatics workflow.
Caption: General workflow for mass spectrometry data analysis of labeled proteins.
A typical workflow for analyzing mass spectrometry data from this compound labeled proteins includes:
-
Raw Data Processing: Conversion of raw mass spectrometer files to a standard format.
-
Database Searching: Searching the acquired tandem mass spectra against a protein sequence database. It is crucial to specify the mass modification corresponding to the Azido-PEG7-biotin tag on lysine residues and protein N-termini as a variable modification in the search parameters.
-
Peptide and Protein Identification: Assigning peptide sequences to the spectra and inferring the proteins from which they originated.
-
Quantification: For quantitative proteomics, the intensities of reporter ions (for isobaric tags) or the peak areas of peptides (for label-free or isotopic labeling) are used to determine the relative abundance of proteins across different samples.
-
Statistical Analysis and Biological Interpretation: Performing statistical tests to identify significantly regulated proteins and interpreting the results in a biological context.
Conclusion
This compound is a versatile and effective reagent for the enrichment and analysis of proteins by mass spectrometry. Its two-step labeling strategy, combining robust amine chemistry with highly specific click chemistry, offers a powerful tool for proteomics research. However, like all labeling methods, it is subject to potential biases, particularly towards more abundant and lysine-rich proteins. The choice of labeling reagent should be carefully considered based on the specific research question, sample type, and desired analytical depth. For studies focusing on newly synthesized proteins or protein-protein interactions within a specific cellular context, alternative methods such as metabolic labeling or proximity labeling may be more appropriate. By understanding the strengths and limitations of each approach, researchers can design more effective proteomics experiments and gain deeper insights into complex biological systems.
References
- 1. Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New chemical strategy boosts accuracy in proteomics [asbmb.org]
- 3. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC Methods for Purity Assessment of Azido-PEG7-amine Conjugates
For Researchers, Scientists, and Drug Development Professionals
The purity of bifunctional linkers, such as Azido-PEG7-amine, is critical for the successful and reproducible synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of these non-chromophoric molecules. This guide provides a comparative overview of suitable HPLC methods, focusing on Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with universal detection methods like Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD).
Comparison of HPLC Methods
The selection of an appropriate HPLC method depends on the physicochemical properties of this compound and its potential impurities. As a polar molecule with two distinct functional end-groups, both RP-HPLC and HILIC present viable options for its separation and purity assessment.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation is based on hydrophobicity. Analytes partition between a non-polar stationary phase (e.g., C18) and a polar mobile phase. | Separation is based on hydrophilicity. Analytes partition between a polar stationary phase (e.g., silica, amide) and a less polar mobile phase.[1][2] |
| Stationary Phase | Octadecylsilane (C18) or Octylsilane (C8) bonded silica. | Bare silica, Amide, Cyano, or Zwitterionic phases.[3][4] |
| Mobile Phase | Typically a gradient of water with an organic modifier (acetonitrile or methanol), often with additives like formic acid or trifluoroacetic acid. | Typically a high concentration of an organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate or acetate).[5] |
| Elution Order | Less polar compounds are retained longer. For PEG derivatives, retention can increase with the length of the PEG chain. | More polar compounds are retained longer. |
| Advantages | Robust, well-established technique with a wide variety of available columns. Good for separating compounds with differences in hydrophobicity. | Excellent for retaining and separating very polar and hydrophilic compounds that have little or no retention in RP-HPLC. Orthogonal selectivity to RP-HPLC. |
| Considerations | May provide limited retention for very polar impurities. The dual functionality of this compound can lead to complex interactions. | Method development can be more complex. Sensitive to the water content in the mobile phase and sample diluent. |
Detection Methods for Non-Chromophoric PEG Linkers
Since this compound lacks a UV-absorbing chromophore, universal detectors such as ELSD and CAD are essential for its analysis.
| Detector | Principle | Advantages | Limitations |
| Evaporative Light Scattering Detector (ELSD) | The HPLC eluent is nebulized and the solvent evaporated, leaving behind non-volatile analyte particles that scatter a light beam. The scattered light is proportional to the analyte mass. | Universal detection for non-volatile and semi-volatile compounds. Compatible with gradient elution. Generally more sensitive than Refractive Index (RI) detection. | Response can be non-linear and dependent on analyte properties such as volatility and particle size. Sensitivity can be lower than CAD. |
| Charged Aerosol Detector (CAD) | Similar to ELSD, the eluent is nebulized and the solvent evaporated. The resulting analyte particles are then charged and the total charge is measured by an electrometer, which is proportional to the analyte mass. | Universal detection with a more uniform response for non-volatile analytes compared to ELSD. High sensitivity and a wide dynamic range. Compatible with gradient elution. | Response can be affected by the mobile phase composition. Requires a volatile mobile phase. |
Potential Impurities in this compound Synthesis
A thorough purity assessment requires the identification and quantification of potential process-related impurities. Based on the typical synthesis of heterobifunctional PEG linkers, potential impurities may include:
-
Starting Materials: Unreacted PEG7-diol or mono-functionalized intermediates.
-
Homobifunctional Species: PEG7-diamine or bis-azido-PEG7.
-
Oligomeric Variants: PEGs with fewer or more than seven ethylene glycol units (e.g., Azido-PEG6-amine, Azido-PEG8-amine), which may be present in the starting PEG material.
-
Degradation Products: Formaldehyde, acetaldehyde, and formic acid can be formed during the synthesis and storage of PEGs.
Experimental Protocols
The following are starting point protocols for the purity assessment of this compound. Optimization will be necessary to achieve the best separation for a specific sample and HPLC system.
Method 1: Reversed-Phase HPLC with ELSD/CAD
This method is a good starting point for most bifunctional PEG linkers.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.
-
ELSD Settings:
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow (Nitrogen): 1.5 L/min
-
-
CAD Settings:
-
Evaporation Temperature: 35 °C
-
Power Function: 1.0
-
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with ELSD/CAD
This method is an alternative for better retention and separation of highly polar species.
-
Column: HILIC column with an amide or silica-based stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate.
-
Gradient:
-
0-5 min: 0% B
-
5-25 min: 0-100% B (linear gradient)
-
25-30 min: 100% B
-
30.1-35 min: 0% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.
-
ELSD/CAD Settings: (Same as Method 1, may require optimization).
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the HPLC analysis.
| Parameter | Method 1 (RP-HPLC) | Method 2 (HILIC) | Acceptance Criteria |
| Retention Time (Main Peak) | e.g., 15.2 min | e.g., 12.8 min | Report |
| Purity (% Area) | e.g., 98.5% | e.g., 98.7% | ≥ 95% |
| Resolution (Main Peak vs. Closest Impurity) | e.g., 2.1 | e.g., 2.5 | ≥ 2.0 |
| Peak Asymmetry (Main Peak) | e.g., 1.1 | e.g., 1.2 | 0.8 - 1.5 |
| Limit of Detection (LOD) | e.g., 5 ng | e.g., 4 ng | Report |
| Limit of Quantitation (LOQ) | e.g., 15 ng | e.g., 12 ng | Report |
Visualizations
Experimental Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment of this compound.
Logical Relationship of HPLC Method Parameters
Caption: Interplay of HPLC parameters and performance outcomes.
References
- 1. Azide-PEG7-Amine - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 2. researchgate.net [researchgate.net]
- 3. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Analysis Featuring Azido-PEG7-amine
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in modern therapeutics. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system for targeted protein degradation, are critically dependent on the linker component that tethers a target-binding ligand to an E3 ligase-recruiting moiety. Among the diverse array of linkers, polyethylene glycol (PEG) chains have gained prominence due to their favorable physicochemical properties. This guide provides a comprehensive comparison of Azido-PEG7-amine with other PEG linker lengths in PROTACs, supported by experimental data and detailed methodologies.
The linker in a PROTAC is far from a passive spacer; its length, flexibility, and chemical composition are paramount in dictating the efficacy of the resulting degrader. An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Linkers that are too short may introduce steric hindrance, impeding ternary complex formation, while excessively long linkers can lead to reduced efficacy due to increased conformational flexibility and a higher entropic penalty upon binding.
This compound is a bifunctional linker that has become a valuable tool in PROTAC synthesis.[1][2] It features a PEG chain of seven ethylene glycol units, providing a balance of hydrophilicity and a defined spatial separation between the two ends of the PROTAC. The terminal azide and amine groups enable straightforward and efficient conjugation to the target- and E3 ligase-binding ligands, often through "click chemistry" (copper-catalyzed or strain-promoted azide-alkyne cycloaddition) and amidation, respectively.[1][2] This modular approach facilitates the rapid assembly of PROTAC libraries with varying linker attachments.
Comparative Analysis of PEG Linker Length on PROTAC Performance
Systematic studies have demonstrated that the length of the PEG linker can profoundly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal linker length is not a universal constant but is highly dependent on the specific target protein and the recruited E3 ligase.
Case Study 1: Estrogen Receptor α (ERα) Degradation
Research on PROTACs targeting the Estrogen Receptor α (ERα) has highlighted the critical nature of linker length. In one study, a PROTAC with a 16-atom linker demonstrated significantly more potent degradation of ERα compared to a similar PROTAC with a 12-atom linker.[3] This suggests that for the ERα-PROTAC-VHL E3 ligase system, a longer linker is more conducive to the formation of a productive ternary complex.
| Linker Type | Linker Length (atoms) | Target Protein | E3 Ligase | Degradation Efficacy |
| PEG | 12 | ERα | VHL | Effective |
| PEG | 16 | ERα | VHL | More Potent |
Case Study 2: Bruton's Tyrosine Kinase (BTK) Degradation
In the development of PROTACs targeting Bruton's Tyrosine Kinase (BTK), linker length has also been shown to be a key determinant of activity. Studies have indicated that longer PEG linkers (≥ 4 PEG units) were more effective in promoting the degradation of BTK. Shorter linkers were found to impair the binding affinity of the PROTAC to both BTK and the CRBN E3 ligase, likely due to steric clashes.
| Linker Type | Linker Composition | Target Protein | E3 Ligase | Degradation Efficacy |
| PEG | < 4 PEG units | BTK | CRBN | Impaired Activity |
| PEG | ≥ 4 PEG units | BTK | CRBN | Potent Degradation |
Case Study 3: Bromodomain-containing protein 4 (BRD4) Degradation
A systematic comparison of PROTACs targeting BRD4 with PEG linkers of varying lengths (PEG3, PEG4, PEG5, and PEG6) revealed that a PEG5 linker provided the optimal balance of properties. This PROTAC exhibited the lowest DC50 value and the highest Dmax, indicating the most potent and efficient degradation of BRD4. This case study underscores the necessity of fine-tuning the linker length to achieve maximal efficacy.
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Visualizing PROTAC Mechanism and Relevant Signaling Pathways
To further understand the context in which these PROTACs function, it is essential to visualize the underlying biological pathways.
Caption: PROTAC Mechanism of Action.
Caption: Estrogen Receptor α (ERα) Signaling Pathway.
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
Experimental Protocols
To facilitate the systematic evaluation of PROTACs with different linker lengths, detailed experimental protocols for key assays are provided below.
Western Blot for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.
Caption: Western Blot Experimental Workflow.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
1. Sample Preparation:
-
Purify the target protein and the E3 ligase complex.
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
2. ITC Experiment:
-
Load the target protein into the sample cell of the calorimeter.
-
Load the PROTAC into the injection syringe.
-
Perform a series of injections of the PROTAC into the protein solution while monitoring the heat changes.
-
To measure ternary complex formation, the E3 ligase can be pre-mixed with the target protein in the cell, or with the PROTAC in the syringe.
3. Data Analysis:
-
Integrate the raw data to obtain the heat change for each injection.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.
Fluorescence Polarization (FP) Assay for Binding Affinity
FP assays are used to measure the binding affinity between a fluorescently labeled molecule and a larger, unlabeled partner.
1. Assay Setup:
-
A fluorescently labeled ligand for either the target protein or the E3 ligase is required.
-
In a multi-well plate, add a constant concentration of the fluorescent ligand and the corresponding protein.
-
Add increasing concentrations of the PROTAC.
2. Measurement:
-
Excite the sample with polarized light and measure the emitted fluorescence polarization.
-
Binding of the PROTAC to the protein-ligand complex will result in a change in the polarization signal.
3. Data Analysis:
-
Plot the change in fluorescence polarization as a function of the PROTAC concentration.
-
Fit the data to a binding curve to determine the binding affinity (Kd or IC50).
Conclusion
The length of the PEG linker is a critical design parameter in the development of effective PROTACs. While this compound offers a versatile and efficient building block for PROTAC synthesis, the optimal linker length must be empirically determined for each target protein and E3 ligase pair. The case studies on ERα, BTK, and BRD4 degradation clearly demonstrate that even subtle changes in linker length can have a dramatic impact on degradation potency and efficacy. By employing systematic evaluation using the detailed experimental protocols provided, researchers can navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.
References
Azido-PEG7-amine in Bioconjugation: A Comparative Guide to Crosslinker Chemistries
In the landscape of bioconjugation, the precise and stable linking of molecules to proteins, antibodies, and other biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and powerful research tools. Azido-PEG7-amine has emerged as a versatile heterobifunctional crosslinker, leveraging the power of "click chemistry" to offer distinct advantages in the construction of complex bioconjugates. This guide provides an objective comparison of this compound with other commonly used crosslinkers, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their bioconjugation strategies.
The Role of this compound in Modern Bioconjugation
This compound is a crosslinker featuring an azide group (-N3) and a primary amine (-NH2) separated by a seven-unit polyethylene glycol (PEG) spacer.[1][2] This structure allows for a two-step, controlled conjugation process. The amine can react with activated carboxylic acids or N-hydroxysuccinimide (NHS) esters, while the azide group is available for highly specific "click chemistry" reactions.[1]
The key reactions involving the azide group are:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and efficient reaction between an azide and a terminal alkyne, catalyzed by copper(I), to form a stable triazole linkage.[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative where the azide reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[3] This method is particularly valuable for applications in living systems where the cytotoxicity of copper is a concern.
The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting bioconjugate, often improving its pharmacokinetic properties.
Performance Comparison of Crosslinking Chemistries
The choice of a crosslinker significantly impacts the efficiency of the conjugation reaction, the stability of the final product, and its biological function. Below is a comparative analysis of this compound-based click chemistry with two widely used classes of crosslinkers: NHS esters and maleimides.
| Feature | Azido-PEG-Amine (Click Chemistry) | NHS Ester Crosslinkers (e.g., DSS, BS3) | Maleimide Crosslinkers (e.g., SMCC) |
| Target Functional Group | Alkyne or Strained Alkyne | Primary Amines (e.g., Lysine, N-terminus) | Sulfhydryls (e.g., Cysteine) |
| Reaction Specificity | Very High (Bioorthogonal) | Moderate (Multiple lysines on a protein surface) | High (Cysteines are less abundant than lysines) |
| Reaction pH | Neutral (SPAAC), pH 4-11 (CuAAC) | pH 7.2 - 8.5 | pH 6.5 - 7.5 |
| Catalyst Requirement | Copper(I) for CuAAC; None for SPAAC | None | None |
| Linkage Stability | Highly Stable Triazole Ring | Stable Amide Bond | Thioether bond (can undergo retro-Michael addition) |
| Reaction Kinetics | CuAAC is very fast; SPAAC rates vary with the strained alkyne used. | Fast, but hydrolysis of NHS ester is a competing reaction. | Fast |
| Typical Reaction Yield | High to Quantitative | Variable, dependent on reaction conditions and protein. | Generally High |
| Key Advantages | High specificity, bioorthogonality (SPAAC), stable linkage. | Simple, well-established chemistry. | Site-specific conjugation to engineered cysteines. |
| Key Disadvantages | CuAAC requires a potentially cytotoxic catalyst; Strained alkynes for SPAAC can be bulky and expensive. | Can lead to heterogeneous products; potential for loss of protein function if lysines in the active site are modified. | Requires free sulfhydryl groups, which may necessitate reduction of disulfide bonds. The resulting thioether bond can be unstable. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are representative protocols for key crosslinking strategies.
Protocol 1: Two-Step Antibody-Drug Conjugation using this compound (SPAAC)
This protocol describes the conjugation of a drug containing a strained alkyne (e.g., DBCO) to an antibody.
Step 1: Introduction of the Azide Moiety onto the Antibody
-
Antibody Preparation: Prepare the antibody solution (1-2 mg/mL) in a phosphate-buffered saline (PBS) at pH 8.0-8.5. If the antibody solution contains primary amines like Tris or glycine, they must be removed by dialysis or buffer exchange.
-
NHS Ester Reaction: React the antibody with a 10-fold molar excess of an NHS ester of Azido-PEG7-acid. The NHS ester will react with the primary amines (lysine residues) on the antibody.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Purification: Remove the excess Azido-PEG7-NHS ester by dialysis against PBS or using a desalting column.
Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Drug Preparation: Dissolve the DBCO-containing drug in an organic solvent like DMSO to a concentration of 10 mM.
-
Conjugation: Add the DBCO-drug solution to the azide-modified antibody solution at a 5-fold molar excess.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by HPLC or mass spectrometry.
-
Purification: Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) or affinity chromatography to remove the unreacted drug.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques like mass spectrometry or UV-Vis spectroscopy.
Protocol 2: Protein Labeling with an NHS Ester Crosslinker
This protocol outlines a general procedure for labeling a protein with a reporter molecule using an NHS ester.
-
Protein Solution: Prepare a 5-20 mg/mL solution of the protein in a non-amine-containing buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.0-9.0).
-
NHS Ester Solution: Dissolve the NHS ester-containing reporter molecule in a minimal amount of anhydrous DMSO or DMF.
-
Conjugation: Add the NHS ester solution to the protein solution. A molar excess of 5-20 fold of the NHS ester is typically used.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature.
-
Quenching: Quench the reaction by adding a final concentration of 10-50 mM Tris or glycine to consume any unreacted NHS ester.
-
Purification: Separate the labeled protein from excess reagents and byproducts using a desalting column or dialysis.
Protocol 3: Site-Specific Protein Conjugation using a Maleimide Crosslinker
This protocol is for labeling a protein with a free cysteine residue.
-
Protein Preparation: Dissolve the protein containing a free sulfhydryl group in a degassed buffer at pH 6.5-7.5 (e.g., PBS with EDTA). If the protein has disulfide bonds that need to be reduced to generate free sulfhydryls, incubate with a reducing agent like TCEP, followed by its removal.
-
Maleimide Solution: Dissolve the maleimide-activated molecule in DMSO or DMF.
-
Conjugation: Add the maleimide solution to the protein solution at a 5-10 fold molar excess.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted maleimide reagent.
Visualizing Bioconjugation Workflows and Applications
Diagrams created using Graphviz illustrate the experimental workflows and the application of bioconjugates in studying signaling pathways.
Application in Studying GPCR Signaling
Bioconjugates are instrumental in studying cellular signaling pathways, such as those mediated by G-protein coupled receptors (GPCRs). Fluorescently labeled ligands, created using crosslinkers like this compound, allow for the investigation of ligand-receptor binding, receptor trafficking, and oligomerization in living cells. Techniques like Förster Resonance Energy Transfer (FRET) can be employed to monitor these processes in real-time.
Conclusion
This compound, through its participation in click chemistry, offers a highly specific and robust method for bioconjugation, resulting in stable bioconjugates with enhanced properties conferred by the PEG spacer. While traditional crosslinkers like NHS esters and maleimides remain valuable tools, the bioorthogonality of SPAAC, enabled by azide-functionalized linkers, provides a significant advantage for applications in complex biological environments and living systems. The choice of the optimal crosslinker will ultimately depend on the specific requirements of the application, including the target biomolecule, the nature of the payload, and the desired properties of the final bioconjugate. This guide provides the foundational knowledge and practical protocols to aid researchers in making informed decisions for their bioconjugation needs.
References
Unraveling the Impact of PEG Linkers on Antibody-Drug Conjugate Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on the meticulous optimization of each component. The linker, a seemingly simple bridge between the antibody and the cytotoxic payload, plays a pivotal role in the overall therapeutic index of the ADC. Among the various linker technologies, polyethylene glycol (PEG) has garnered significant attention for its ability to favorably modulate the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of the efficacy of ADCs synthesized with different PEG linkers, supported by experimental data, to inform the development of next-generation targeted cancer therapies.
The inclusion of PEG chains in the linker can profoundly influence an ADC's solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor activity.[1] Hydrophobic payloads, while potent, often lead to ADC aggregation and rapid clearance from circulation. Hydrophilic PEG linkers can counteract these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's integrity and performance.[2] However, the length of the PEG chain is a critical parameter that must be carefully optimized, as it presents a trade-off between enhanced pharmacokinetics and potentially reduced in vitro potency.[1]
Comparative Analysis of ADC Performance with Varying PEG Linker Lengths
The following tables summarize quantitative data from preclinical studies, offering a comparative view of key performance metrics for ADCs with different PEG linker lengths. It is important to note that the data is compiled from various studies using different antibody-payload combinations and experimental models, which may influence the results.
In Vitro Cytotoxicity
The in vitro potency of an ADC is a crucial initial indicator of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of the drug's effectiveness in inhibiting cancer cell growth.
| Linker Type | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | 1.0 | [3] |
| PEG4k | ZHER2-PEG4k-MMAE | NCI-N87 | 6.5 | [3] |
| PEG10k | ZHER2-PEG10k-MMAE | NCI-N87 | 22.5 | |
| PEG8 | Anti-CD30-mDPR-PEG8-MMAE | Karpas 299 | ~0.1 | |
| PEG12 | Anti-CD30-mDPR-PEG12-MMAE | Karpas 299 | ~0.1 | |
| PEG24 | Anti-CD30-mDPR-PEG24-MMAE | Karpas 299 | ~0.1 |
Note: Lower IC50 values indicate higher potency.
Generally, studies have shown that increasing the PEG linker length can sometimes lead to a decrease in in vitro cytotoxicity. This may be attributed to steric hindrance at the target cell surface or during internalization. However, in some contexts, PEGylation did not significantly impact in vitro potency, as seen with the anti-CD30 ADCs.
Pharmacokinetics
The pharmacokinetic profile of an ADC determines its circulation time and exposure to the tumor. Longer half-life and lower clearance are generally desirable for improved tumor accumulation.
| Linker Type | ADC Construct | Species | Half-life (t½) | Clearance (mL/h/kg) | Reference |
| No PEG | ZHER2-SMCC-MMAE | Mouse | 19.6 min | Not Reported | |
| PEG4k | ZHER2-PEG4k-MMAE | Mouse | 49.2 min | Not Reported | |
| PEG10k | ZHER2-PEG10k-MMAE | Mouse | 219.0 min | Not Reported | |
| No PEG | Homogeneous DAR 8 ADC | Rat | < 10 h | > 0.5 | |
| PEG8 | Homogeneous DAR 8 ADC | Rat | ~40 h | ~0.2 | |
| PEG12 | Homogeneous DAR 8 ADC | Rat | ~50 h | ~0.15 | |
| PEG24 | Homogeneous DAR 8 ADC | Rat | ~50 h | ~0.15 |
A clear trend of improved pharmacokinetic properties with increasing PEG linker length is observed across different studies. Longer PEG chains increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a significantly longer plasma half-life. Notably, a threshold effect has been observed, where increasing the PEG length beyond a certain point (e.g., PEG8) may not lead to further significant improvements in clearance.
In Vivo Efficacy
The ultimate measure of an ADC's success is its ability to control tumor growth in vivo. This is typically assessed in xenograft models.
| Linker Type | ADC Construct | Xenograft Model | Tumor Growth Inhibition (%) | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~40% | |
| PEG10k | ZHER2-PEG10k-MMAE | NCI-N87 | >80% | |
| PEG2 | Anti-L540cy ADC | L540cy | ~35-45% | |
| PEG4 | Anti-L540cy ADC | L540cy | ~35-45% | |
| PEG8 | Anti-L540cy ADC | L540cy | ~75-85% | |
| PEG12 | Anti-L540cy ADC | L540cy | ~75-85% | |
| PEG24 | Anti-L540cy ADC | L540cy | ~75-85% |
The enhanced pharmacokinetic profiles of ADCs with longer PEG linkers often translate to superior in vivo efficacy. The prolonged circulation allows for greater accumulation of the ADC in the tumor, leading to more significant tumor growth inhibition. Similar to the pharmacokinetic data, a threshold effect is also observed in in vivo efficacy, where ADCs with PEG8 or longer linkers demonstrated significantly better tumor suppression than those with shorter PEG chains.
Visualizing Key Concepts in ADC Development
To further elucidate the principles discussed, the following diagrams illustrate the structure of a PEGylated ADC, a typical experimental workflow for efficacy comparison, and the mechanism of action of a common ADC payload.
Caption: General structure of an Antibody-Drug Conjugate with a PEG linker.
Caption: Experimental workflow for comparing ADC efficacy with different PEG linkers.
Caption: Mechanism of action for the common ADC payload, MMAE.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of ADCs. Below are representative protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Culture: Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
ADC Treatment: Serial dilutions of the ADCs with different PEG linkers are prepared in cell culture media.
-
Incubation: The diluted ADCs are added to the cells, and the plates are incubated for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The percentage of cell viability relative to untreated control cells is calculated, and the IC50 value is determined using a suitable software (e.g., GraphPad Prism).
Pharmacokinetic (PK) Study in Rodents
This study evaluates the circulation time and clearance of ADCs in an animal model.
-
Animal Model: Healthy mice or rats are used for the study.
-
ADC Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr) post-injection.
-
Sample Processing: Plasma is isolated from the blood samples by centrifugation.
-
Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.
-
Data Analysis: Pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) are calculated using pharmacokinetic modeling software.
In Vivo Efficacy Study in a Xenograft Model
This study assesses the anti-tumor activity of the ADCs in a tumor-bearing animal model.
-
Cell Line and Animal Model: Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³).
-
Grouping and Treatment: Mice are randomized into different treatment groups (vehicle control, non-PEGylated ADC, and various PEGylated ADCs). The ADCs are administered at a specified dose and schedule (e.g., intravenously, once weekly).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed differences.
Conclusion
The strategic incorporation of PEG linkers is a powerful approach to optimizing the therapeutic properties of ADCs. The presented data consistently demonstrates that increasing PEG linker length generally leads to improved pharmacokinetic profiles and enhanced in vivo efficacy, although this can sometimes be at the cost of reduced in vitro potency. A clear threshold effect is often observed, suggesting that an optimal PEG length can be identified to maximize the therapeutic window. The choice of the ideal PEG linker is context-dependent and requires empirical evaluation for each specific ADC. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer targeted cancer therapies.
References
Confirming the Activity of Azido-PEG7-Amine Conjugates: A Functional Assay Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, Azido-PEG7-amine, is a critical component in the construction of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its azide and amine functionalities, separated by a 7-unit polyethylene glycol (PEG) spacer, allow for the precise coupling of biomolecules to therapeutic payloads or E3 ligase ligands. Confirmation of the successful conjugation and the functional activity of the final construct is paramount for the development of effective therapeutics. This guide provides a comparative overview of functional assays to validate the activity of this compound conjugates, supported by experimental data and detailed protocols.
I. Confirming Conjugation Success: Initial Analytical Assays
Before proceeding to functional cell-based assays, it is essential to confirm the successful conjugation of this compound to the molecules of interest. This involves verifying both the amine-reactive coupling and the azide-alkyne cycloaddition.
A. Analysis of Amine-Reactive Conjugation
The primary amine of this compound is commonly reacted with an N-hydroxysuccinimide (NHS) ester-activated molecule. Successful conjugation can be confirmed by the following methods:
-
MALDI-TOF Mass Spectrometry: This technique provides a direct measurement of the mass increase corresponding to the addition of the this compound linker. It is a powerful tool for determining the degree of labeling (DOL), which is the average number of linker molecules conjugated to a single protein.[1][2]
-
UV-Vis Spectroscopy: The release of the NHS group upon reaction with an amine can be monitored by measuring the absorbance at 260 nm. This method can be used to assess the reactivity of NHS esters.
B. Analysis of Azide-Alkyne Cycloaddition ("Click Chemistry")
The azide group of the linker is reacted with an alkyne-functionalized molecule via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. Confirmation of this step can be achieved through:
-
FTIR Spectroscopy: The disappearance of the characteristic azide peak (around 2100 cm⁻¹) and alkyne peak (around 3300 cm⁻¹ for terminal alkynes) provides strong evidence of a successful cycloaddition reaction.
-
NMR Spectroscopy: ¹H NMR can be used to monitor the reaction in real-time by observing the disappearance of the alkyne proton signal and the appearance of the triazole proton signal.[3][4]
-
Fluorescence-Based Assays: If one of the reaction partners is fluorescent, a shift in fluorescence polarization or intensity upon conjugation can be used to monitor the reaction progress. Alternatively, a fluorogenic click reaction can be employed where a non-fluorescent azide or alkyne becomes fluorescent upon triazole formation.
II. Functional Assays for this compound Conjugates
Once the chemical integrity of the conjugate is confirmed, a series of functional assays are necessary to determine its biological activity. The specific assays will depend on the nature of the conjugate (e.g., ADC or PROTAC).
A. Functional Assays for Antibody-Drug Conjugates (ADCs)
ADCs constructed with this compound linkers require evaluation of their target binding, internalization, and cytotoxic activity.
1. Target Binding and Internalization:
-
Ligand-Binding Assays (e.g., ELISA, Flow Cytometry): These assays are crucial to ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen on cancer cells.
-
Internalization Assays: For ADCs to be effective, they must be internalized by the target cell. This can be assessed using fluorescently labeled antibodies and tracking their uptake by microscopy or flow cytometry.
2. Cytotoxicity Assays:
-
In Vitro Cell Viability Assays (e.g., MTT, CellTiter-Glo®): These assays measure the potency of the ADC in killing target cancer cells. A dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).[5]
Table 1: Comparison of ADC Performance with Different PEG Linker Lengths
The length of the PEG linker in an ADC can significantly impact its efficacy. While direct comparative data for this compound against a broad panel of other linkers in a single study is limited, the following table summarizes the general trends observed with varying PEG linker lengths from multiple studies. A longer PEG linker, such as one with more than 7 PEG units, can improve solubility and pharmacokinetics, but may decrease cytotoxicity in some cases.
| Linker Characteristic | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Pharmacokinetics (Half-life) | Reference |
| No PEG Linker | Lower IC50 (Higher Potency) | Variable, can be limited by aggregation | Shorter | |
| Short PEG Linker (e.g., PEG4) | Generally maintains high potency | Improved over no linker | Increased | |
| This compound (Intermediate Length) | Expected to have a balance of potency and favorable PK properties | Hypothesized to be favorable | Expected to be improved over shorter linkers | N/A |
| Long PEG Linker (e.g., PEG10, PEG24) | Higher IC50 (Lower Potency) in some models | Often enhanced due to improved PK | Longer |
Note: The data in this table is synthesized from multiple sources and is intended to illustrate general trends. The optimal linker length is highly dependent on the specific antibody, payload, and tumor target.
B. Functional Assays for PROTACs
For PROTACs utilizing this compound, the key functional readouts are the formation of a ternary complex and the subsequent degradation of the target protein.
1. Ternary Complex Formation:
-
Fluorescence Polarization (FP) Assay: This assay can quantify the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) in solution. A fluorescently labeled ligand for either the target protein or the E3 ligase is used, and an increase in polarization indicates the formation of the larger complex.
2. Protein Degradation:
-
Western Blotting: This is the gold-standard method to directly measure the reduction in the levels of the target protein following treatment with the PROTAC. A dose-response and time-course experiment can determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).
Table 2: Impact of PROTAC Linker Length on Degradation Efficacy
The linker length is a critical parameter in PROTAC design, influencing the geometry of the ternary complex. The optimal length is target-dependent. The table below summarizes findings on the effect of linker length on the degradation of different target proteins. A PEG7 linker falls within a range that has proven effective for several targets.
| Target Protein | Linker Length (atoms) | Degradation Efficacy (DC50 / Dmax) | Reference |
| Estrogen Receptor α (ERα) | 9 | IC50 = 140 µM | |
| 16 | IC50 = 26 µM (Optimal) | ||
| Tank-binding kinase 1 (TBK1) | < 12 | No degradation | |
| 21 | DC50 = 3 nM, Dmax = 96% (Optimal) | ||
| 29 | DC50 = 292 nM, Dmax = 76% | ||
| Bromodomain-containing protein 4 (BRD4) | 0 PEG units | < 0.5 µM | |
| 1-2 PEG units | > 5 µM | ||
| 4-5 PEG units | < 0.5 µM |
Note: The data is compiled from various studies and illustrates the principle of linker length optimization. The number of atoms in this compound is approximately 28 atoms.
III. Experimental Protocols
Protocol 1: MALDI-TOF Analysis of a PEGylated Antibody
Objective: To confirm the conjugation of this compound to an antibody and determine the degree of labeling (DOL).
Materials:
-
PEGylated antibody conjugate
-
Sinapinic acid matrix solution (10 mg/mL in 50% acetonitrile/0.1% TFA)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Mix 1 µL of the purified antibody conjugate (0.1-1 mg/mL) with 1 µL of the sinapinic acid matrix solution.
-
Target Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
Data Acquisition: Acquire the mass spectrum in linear, positive ion mode.
-
Data Analysis: Determine the mass of the unconjugated antibody and the masses of the conjugated species. The mass shift will correspond to the mass of the attached this compound linkers. Calculate the average DOL from the distribution of species.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency (IC50) of an ADC.
Materials:
-
Target antigen-positive and -negative cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC and unconjugated antibody control
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Add the diluted conjugates to the cells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation
Objective: To quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax.
IV. Visualization of Workflows and Pathways
Experimental Workflow for ADC Functional Assays
Caption: Workflow for the functional assessment of an ADC.
PROTAC-Mediated Protein Degradation Pathway
Caption: The signaling pathway of PROTAC-mediated protein degradation.
V. Conclusion
The functional validation of this compound conjugates is a multi-step process that requires careful analytical characterization followed by robust biological assays. For ADCs, the key is to demonstrate retained antigen binding and potent, specific cytotoxicity. For PROTACs, the focus is on confirming ternary complex formation and efficient target protein degradation. The length of the PEG linker, in this case, a 7-unit chain, plays a crucial role in the overall efficacy of the conjugate. The provided data and protocols offer a framework for researchers to systematically evaluate their this compound conjugates and make informed decisions in the drug development process. The optimal linker is ultimately determined empirically for each specific biological system, highlighting the importance of a comprehensive suite of functional assays.
References
- 1. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. covalx.com [covalx.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
In-Vitro Stability of PROTACs: A Comparative Guide Featuring Azido-PEG7-Amine Linkers
For Researchers, Scientists, and Drug Development Professionals
The in-vitro stability of Proteolysis Targeting Chimeras (PROTACs) is a critical parameter in their development as therapeutic agents. The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, plays a pivotal role in determining the overall stability and pharmacokinetic properties of the PROTAC molecule. This guide provides a comparative analysis of the in-vitro stability of PROTACs, with a focus on those incorporating the Azido-PEG7-amine linker, against other common linker types.
Data Presentation: Comparative In-Vitro Stability of PROTACs
The stability of a PROTAC is a key determinant of its efficacy and is often assessed by its half-life (t½) in various in-vitro systems, such as human liver microsomes, hepatocytes, and plasma. While specific quantitative data for a PROTAC utilizing an this compound linker in direct comparison to other linker types within the same molecular framework is not extensively available in publicly accessible literature, we can infer performance based on studies comparing polyethylene glycol (PEG) linkers with alkyl linkers.
PEG linkers are generally incorporated to enhance solubility and optimize the length of the PROTAC. However, they can be susceptible to oxidative metabolism.[1] In contrast, alkyl linkers are more hydrophobic but can exhibit greater metabolic stability. The inclusion of rigid moieties, such as piperazine or triazole rings, into the linker is another strategy to improve metabolic stability.[2]
Below is a table summarizing representative data from a study comparing the metabolic stability of PROTACs with PEG-based and alkyl-based linkers of the same length in human hepatocytes. This data provides a valuable proxy for understanding the expected stability profile of a PROTAC with a PEG7 linker compared to an alkyl alternative.
| PROTAC Linker Type | Target Ligand | E3 Ligase Ligand | In-Vitro System | Half-life (t½) in min | Reference |
| PEG4-based | Androgen Receptor Ligand | Pomalidomide | Human Hepatocytes | 45 | [1] |
| Alkyl C4-based | Androgen Receptor Ligand | Pomalidomide | Human Hepatocytes | 120 | [1] |
Note: This data is illustrative and the stability of a specific PROTAC will depend on the entire molecular structure, including the warhead and E3 ligase ligand.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC stability. Below are standard protocols for two common in-vitro stability assays.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a PROTAC in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
Test PROTAC
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the liver microsomes and the test PROTAC in phosphate buffer. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Termination: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) of the PROTAC.
Plasma Stability Assay
This assay assesses the stability of a PROTAC in plasma, identifying potential degradation by plasma enzymes like esterases and amidases.
Materials:
-
Test PROTAC
-
Plasma (human, rat, or mouse)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).
-
Incubation: Add the test PROTAC to pre-warmed plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the plasma sample.
-
Termination: Stop the reaction by adding a multiple volume of cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Calculate the percentage of the PROTAC remaining at each time point relative to the 0-minute sample to determine its stability.
Mandatory Visualization
Experimental Workflow for In-Vitro PROTAC Stability Testing
Caption: Experimental workflow for in-vitro PROTAC stability assays.
Androgen Receptor (AR) Signaling Pathway Targeted by PROTACs
Caption: Androgen Receptor (AR) signaling and its degradation by PROTACs.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Azido-PEG7-amine
For researchers and professionals in drug development, the safe handling and disposal of specialized chemical reagents like Azido-PEG7-amine are paramount for laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring a secure laboratory environment and adherence to regulatory standards.
This compound, like other organic azides, is a reactive compound that requires careful handling to mitigate risks of toxicity and potential explosivity. Improper disposal can lead to hazardous situations, including the formation of highly shock-sensitive metal azides in plumbing if disposed of down the drain. Therefore, direct disposal into the sanitary sewer system is strictly prohibited without prior chemical deactivation.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling and disposal procedures for this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potentially harmful vapors.
Key Hazards:
-
Toxicity: Azide compounds are acutely toxic and can be harmful if inhaled, ingested, or absorbed through the skin.
-
Reactivity with Acids: Azides react with acids to produce hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.
-
Formation of Explosive Metal Azides: Azides can react with heavy metals such as lead, copper, silver, and mercury to form highly shock-sensitive and explosive metal azides. This is a significant concern for plumbing systems.
-
Incompatibility with Halogenated Solvents: Avoid using halogenated solvents like dichloromethane with azides, as this can lead to the formation of explosive organic azides.
Disposal Decision Workflow
The primary decision for the disposal of this compound waste is whether to proceed with chemical deactivation in the lab or to dispose of it directly as hazardous waste through a licensed contractor. The following workflow can guide this decision:
Step-by-Step Disposal Protocol
There are two primary methods for the disposal of this compound waste: collection for incineration by a licensed contractor and chemical deactivation for dilute aqueous solutions.
Method 1: Collection for Licensed Disposal (Recommended for most waste forms)
This is the most straightforward and often the safest method, particularly for concentrated solutions, solid this compound, and waste mixed with other chemicals.
-
Segregation and Collection:
-
Collect all waste containing this compound, including contaminated consumables like pipette tips and gloves, in a designated, clearly labeled, and chemically compatible hazardous waste container.
-
The container must be non-metallic to prevent the formation of metal azides.[1]
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard symbols as required by your institution.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide an accurate description and quantity of the waste.
-
Method 2: Chemical Deactivation of Dilute Aqueous Waste
For dilute aqueous solutions (≤5%) of this compound, chemical reduction of the azide group to a more stable amine is a viable option before disposal. This procedure must be performed with extreme caution in a chemical fume hood.
Experimental Protocol: Reduction of this compound with Staudinger Ligation
A common method for reducing organic azides is the Staudinger reaction.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, place the dilute aqueous solution of this compound.
-
Ensure the flask is appropriately sized for the volume of waste.
-
-
Addition of Reducing Agent:
-
Slowly add an excess of a phosphine-based reducing agent, such as triphenylphosphine (typically 1.1 to 1.5 equivalents relative to the azide). The reaction is generally exothermic, so slow addition is crucial.
-
-
Reaction Time:
-
Allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure the complete reduction of the azide to an amine.
-
-
Verification of Deactivation (Optional but Recommended):
-
If possible and necessary, the completion of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the characteristic azide peak around 2100 cm⁻¹).
-
-
Final Disposal:
-
Once the azide is completely converted to the corresponding amine, the resulting solution should be collected as hazardous waste and disposed of through a licensed contractor. While the primary hazard of the azide is removed, the solution still contains other chemical waste.
-
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Maximum Concentration for Deactivation | ≤ 5% aqueous solution | To control the reaction rate and heat generation during chemical treatment. |
| Incompatible Materials | Acids, Heavy Metals (lead, copper, etc.), Halogenated Solvents | To prevent the formation of toxic and explosive hydrazoic acid or shock-sensitive metal azides.[1][2] |
| Waste Container Material | Non-metallic (e.g., HDPE) | To avoid the formation of explosive heavy metal azides. |
| Storage Temperature | Cool, well-ventilated area | To maintain chemical stability and prevent decomposition. |
| pH of Waste Storage | Neutral to slightly basic | To prevent the formation of hydrazoic acid. |
Accidental Spill Procedures
In the event of a spill of this compound:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collection: Place all contaminated materials into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment.
References
Essential Safety and Logistical Information for Handling Azido-PEG7-amine
For researchers, scientists, and drug development professionals, the safe handling and disposal of Azido-PEG7-amine is paramount. This bifunctional linker, containing both a reactive azide and an amine group on a polyethylene glycol (PEG) spacer, requires careful attention to safety protocols due to the potential hazards associated with the azide functional group.[1][2][3] Adherence to the following guidelines will help mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a skin and eye irritant.[4] The primary hazards are associated with the azide group, which is known for its potential reactivity.[1]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation | |
| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Chemical Safety Goggles | Must be worn at all times to protect from splashes. |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling amines. Inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Laboratory Coat | A lab coat must be worn to protect from skin contact. A Nomex® laboratory coat is recommended when working with potentially explosive compounds. |
| Closed-toe Shoes | Appropriate shoes that cover the entire foot are required. | |
| Respiratory Protection | Fume Hood | All work with azides must be conducted in a certified chemical fume hood. |
Operational Plan: Safe Handling Protocol
Strict adherence to established protocols is critical to minimize risks associated with handling this compound.
Engineering Controls:
-
Fume Hood: All manipulations of this compound should be performed in a certified chemical fume hood to protect from inhalation of any potential vapors and to contain any potential incidents.
-
Blast Shield: A portable blast shield is a mandatory piece of equipment and should be placed between the user and the experimental apparatus inside the fume hood, especially when working with larger quantities or during reactions where the stability of the azide is a concern.
-
Ventilation: Ensure adequate ventilation in the laboratory.
-
Material Compatibility: Avoid the use of metal spatulas or other metal equipment that could form shock-sensitive metal azides. Use plastic, ceramic, or glass equipment.
Work Practices:
-
Work on a Small Scale: Always start with the smallest possible scale for any reaction.
-
Avoid Friction and Shock: Handle azido compounds gently. Avoid grinding solids or using ground-glass joints, which can create friction.
-
Temperature Control: Conduct reactions at the lowest possible temperature. Store this compound at -20°C as recommended.
-
Avoid Incompatible Materials: Do not mix azide-containing waste with acids, heavy metals, or halogenated solvents. The reaction of azides with acids can form hydrazoic acid, which is highly toxic and explosive.
Experimental Workflow for Handling this compound
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure safety.
Waste Segregation:
-
Azide-containing waste must be collected in separate, clearly labeled, non-metal containers.
-
Never pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.
Deactivation of Azide Waste: For dilute solutions of azides (e.g., ≤5%), chemical deactivation can be performed to render the waste non-hazardous before disposal. A common method is treatment with nitrous acid.
Experimental Protocol: Deactivation of Dilute Azide Waste This procedure must be performed in a properly functioning chemical fume hood.
Materials:
-
Aqueous solution of azide waste (≤5%)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Stir plate and stir bar
-
Three-necked round-bottom flask
-
Dropping funnel
-
Starch-iodide paper
Procedure:
-
Place the azide waste solution in the three-necked flask equipped with a stirrer and a dropping funnel.
-
With stirring, add a 20% aqueous solution of sodium nitrite, using 1.5 g of sodium nitrite for every gram of sodium azide.
-
Gradually add a 20% aqueous solution of sulfuric acid through the dropping funnel until the reaction mixture is acidic to pH paper. Caution: The order of addition is critical. Adding acid before the nitrite will generate highly toxic and explosive hydrazoic acid (HN₃).
-
Stir the mixture for at least one hour to ensure the complete destruction of the azide.
-
Test for the presence of excess nitrite with starch-iodide paper. A blue color indicates that the decomposition is complete.
-
Neutralize the resulting solution with a dilute sodium hydroxide solution to a pH of 6-9 prior to disposal.
-
Dispose of the neutralized solution according to your institution's guidelines for non-hazardous chemical waste.
Disposal Decision Workflow
Disposal of PEG Waste: Polyethylene glycol is biodegradable and not considered hazardous waste. However, because this compound contains an azide group, the entire molecule must be treated as hazardous azide waste unless the azide has been deactivated. For waste containing only the PEG portion (e.g., after cleavage of the azide), it can be disposed of as non-hazardous chemical waste, often by transferring it to labeled containers for collection by a licensed chemical waste disposal contractor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
